molecular formula C7H3Cl2FO2 B129167 2,3-Dichloro-4-fluorobenzoic acid CAS No. 154257-76-8

2,3-Dichloro-4-fluorobenzoic acid

Cat. No.: B129167
CAS No.: 154257-76-8
M. Wt: 209 g/mol
InChI Key: KPFXMYOQAANDKH-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-fluorobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H3Cl2FO2 and its molecular weight is 209 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFXMYOQAANDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438205
Record name 2,3-Dichloro-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154257-76-8
Record name 2,3-Dichloro-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichloro-4-fluorobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzoic acids are a cornerstone in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of halogen atoms on the aromatic ring can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2,3-Dichloro-4-fluorobenzoic acid, a member of this important class of compounds, presents a unique substitution pattern that makes it a valuable intermediate for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, spectroscopic characteristics, and potential applications in drug discovery.

Part 1: Core Chemical and Physical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature, a common challenge for specialized chemical intermediates. However, a combination of computational predictions and data from structurally similar isomers allows for a reliable estimation of its key properties.

Identifiers and Molecular Structure
IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 154257-76-8[2]
Molecular Formula C₇H₃Cl₂FO₂[2]
Molecular Weight 209.00 g/mol [2]
Canonical SMILES C1=CC(=C(C(=C1C(=O)O)Cl)Cl)F[2]
InChI InChI=1S/C7H3Cl2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12)[2]
InChIKey KPFXMYOQAANDKH-UHFFFAOYSA-N[2]
Physicochemical Properties (Experimental and Predicted)
PropertyValueNotes
Melting Point Not availableData for isomers: 3-Chloro-4-fluorobenzoic acid: 133-135 °C[3]; 2-Chloro-4-fluorobenzoic acid: 181-183 °C.[4]
Boiling Point 305.9 ± 37.0 °C at 760 mmHgPredicted value.
Density 1.6 ± 0.1 g/cm³Predicted value.
pKa Not availableThe pKa is expected to be lower than that of benzoic acid (4.2) due to the electron-withdrawing effects of the halogens. For comparison, the pKa of 4-chlorobenzoic acid is 4.03 and 4-fluorobenzoic acid is 4.14.[5]
Solubility Not availableExpected to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and ethyl acetate, similar to other halogenated benzoic acids.[1][6]
logP (XLogP3) 2.8Calculated value, indicating moderate lipophilicity.[2]

Part 2: Synthesis and Reactivity

While a specific, optimized industrial synthesis for this compound is not widely published, a plausible synthetic pathway can be constructed based on established organic chemistry reactions used for analogous compounds.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve a multi-step process starting from a readily available substituted aniline. The following proposed pathway utilizes a sequence of diazotization and Sandmeyer reactions, which are classic and reliable methods for the introduction of halogens onto an aromatic ring.[7][8][9]

Synthetic Pathway cluster_0 Conceptual Synthetic Route A 2,3-Dichloro-4-nitroaniline B 2,3-Dichloro-4-aminobenzoic acid (via intermediate steps) A->B 1. Reduction of nitro group 2. Carboxylation strategy C This compound B->C Diazotization followed by Balz-Schiemann Reaction Applications A This compound B Esterification / Amidation A->B C Nucleophilic Aromatic Substitution A->C D Advanced Intermediates B->D C->D E Active Pharmaceutical Ingredients (APIs) D->E F Drug Candidates for Metabolic Diseases, Infections, etc. E->F

References

An In-depth Technical Guide to the Molecular Structure of 2,3-Dichloro-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,3-Dichloro-4-fluorobenzoic acid (CAS No. 154257-76-8). This compound is a key intermediate in the development of novel therapeutics, particularly as a building block for P2X7 receptor antagonists. This document collates available spectroscopic data, outlines a probable synthetic pathway with detailed experimental protocols, and discusses its significance in medicinal chemistry.

Chemical Identity and Properties

This compound is a halogenated aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3, a fluorine atom at position 4, and a carboxylic acid group at position 1.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 154257-76-8PubChem[1]
Molecular Formula C₇H₃Cl₂FO₂PubChem[1]
Molecular Weight 209.00 g/mol PubChem[1]
Canonical SMILES C1=CC(=C(C(=C1C(=O)O)Cl)Cl)FPubChem[1]
InChI Key KPFXMYOQAANDKH-UHFFFAOYSA-NPubChem[1]
Appearance White to off-white crystalline powder (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents like methanol, ethanol, and acetone. Sparingly soluble in water. (Predicted)N/A

Spectroscopic Data

The following spectroscopic data provides insights into the molecular structure of this compound. The data is compiled from publicly available spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR ¹³C NMR
No publicly available experimental data found. Predicted shifts would show two aromatic protons.No publicly available experimental data found. Predicted shifts would show seven distinct carbon signals.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3000-2500O-H stretch (carboxylic acid, broad)
~1700C=O stretch (carboxylic acid)
~1600, ~1475C=C stretch (aromatic ring)
~1250C-O stretch (carboxylic acid)
~1100-1000C-F stretch
~800-600C-Cl stretch
Mass Spectrometry (MS)
m/zAssignment
208/210/212[M]⁺ molecular ion peak, showing isotopic pattern for two chlorine atoms.
191/193/195[M-OH]⁺
163/165/167[M-COOH]⁺

Synthesis and Experimental Protocols

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Haloform Reaction cluster_step3 Step 3: Acidification 1_2_dichloro_3_fluorobenzene 1,2-Dichloro-3-fluorobenzene acylation 2',3'-Dichloro-4'-fluoroacetophenone 1_2_dichloro_3_fluorobenzene->acylation acetyl_chloride Acetyl Chloride, AlCl₃ oxidation Sodium 2,3-dichloro-4-fluorobenzoate acylation->oxidation naocl Sodium Hypochlorite (aq) acidification This compound oxidation->acidification hcl Hydrochloric Acid (aq)

Caption: Plausible synthetic workflow for this compound.

Step 1: Friedel-Crafts Acylation of 1,2-Dichloro-3-fluorobenzene

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride (1.1 eq.) dropwise.

  • After stirring for 15 minutes, add 1,2-dichloro-3-fluorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture slowly onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2',3'-dichloro-4'-fluoroacetophenone.

Step 2: Haloform Reaction

Protocol:

  • Dissolve the 2',3'-dichloro-4'-fluoroacetophenone (1.0 eq.) in a suitable solvent such as dioxane or tetrahydrofuran.

  • Add an aqueous solution of sodium hypochlorite (bleach, ~3-4 eq.) to the solution.

  • Heat the mixture to 50-60 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and quench any excess sodium hypochlorite with a solution of sodium bisulfite.

  • Extract the aqueous layer with a non-polar solvent like ether to remove any unreacted starting material. The product, sodium 2,3-dichloro-4-fluorobenzoate, remains in the aqueous layer.

Step 3: Acidification

Protocol:

  • Cool the aqueous solution containing sodium 2,3-dichloro-4-fluorobenzoate in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is ~2.

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Role in Drug Development: P2X7 Receptor Antagonism

This compound serves as a crucial building block in the synthesis of potent and selective antagonists of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is implicated in inflammatory and neurological disorders. Antagonism of this receptor is a promising therapeutic strategy for conditions such as rheumatoid arthritis, inflammatory bowel disease, and chronic pain.

The synthesis of P2X7 antagonists often involves the coupling of this compound with various amine-containing scaffolds to form an amide linkage. The specific substitution pattern on the benzoic acid ring is critical for achieving high potency and selectivity for the P2X7 receptor.

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Therapeutic Intervention ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux opens NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b_Mature Mature IL-1β (Secretion) Caspase1->IL1b_Mature cleaves IL1b_Pro Pro-IL-1β IL1b_Pro->Caspase1 Inflammation Inflammation IL1b_Mature->Inflammation promotes Antagonist P2X7 Antagonist (derived from this compound) Antagonist->P2X7R blocks

Caption: P2X7 receptor signaling pathway and the inhibitory action of antagonists.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the carboxylic acid group and the electron-deficient aromatic ring.

  • Carboxylic Acid Group: It can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction to the corresponding alcohol. The formation of an acyl chloride using reagents like thionyl chloride or oxalyl chloride is a common transformation to activate the carboxylic acid for further reactions.

  • Aromatic Ring: The presence of three electron-withdrawing halogen substituents deactivates the aromatic ring towards electrophilic aromatic substitution. Nucleophilic aromatic substitution is possible, particularly at positions activated by the electron-withdrawing groups, but generally requires harsh reaction conditions.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery, particularly in the development of P2X7 receptor antagonists. This guide provides a foundational understanding of its molecular structure, properties, and a plausible synthetic route. Further research into its detailed biological activities and the development of efficient and scalable synthetic methodologies will be crucial for its broader application in medicinal chemistry and beyond.

References

An In-Depth Technical Guide to 2,3-Dichloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,3-Dichloro-4-fluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, plausible manufacturing processes, and analytical methodologies.

Chemical Identity

IUPAC Name: this compound

Synonyms:

  • Benzoic acid, 2,3-dichloro-4-fluoro-

  • 154257-76-8 (CAS Number)[1]

  • 2,3-dichloro-4-fluoro-benzoic Acid[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₃Cl₂FO₂[1]
Molecular Weight 209.00 g/mol [1]
Appearance White crystalline powder[2]
Density (Predicted) 1.606 ± 0.06 g/cm³[3]
pKa (Predicted) 2.44 ± 0.28[3]
Storage Temperature Room Temperature, sealed in dry conditions[3]

Plausible Synthesis Protocol

Objective: To synthesize this compound from 1,2-dichloro-3-fluoro-4-iodobenzene.

Materials:

  • 1,2-dichloro-3-fluoro-4-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Carbon monoxide (CO) gas

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A dry, three-necked flask is charged with 1,2-dichloro-3-fluoro-4-iodobenzene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • The flask is evacuated and backfilled with carbon monoxide gas.

  • Anhydrous dimethylformamide is added, and the mixture is heated under a carbon monoxide atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is acidified with hydrochloric acid and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Analytical Protocol

The purity and identity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly used for the analysis of benzoic acid derivatives.[4][5]

Objective: To determine the purity of a sample of this compound by reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: A stock solution of this compound is prepared in acetonitrile. A series of calibration standards are prepared by diluting the stock solution.

  • Sample Preparation: The sample is accurately weighed and dissolved in acetonitrile to a known concentration.

  • Analysis: The standard solutions and the sample solution are injected into the HPLC system.

  • Quantification: The purity of the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.

Visualizations

The following diagrams illustrate a plausible synthesis workflow for this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 1,2-dichloro-3-fluoro-4-iodobenzene E Palladium-Catalyzed Carbonylation A->E B Carbon Monoxide (CO) B->E C Catalyst System (Pd(OAc)₂, PPh₃) C->E D Base (K₂CO₃) D->E F Acidification (HCl) E->F G Extraction F->G H Purification (Recrystallization) G->H I This compound H->I

Caption: Plausible synthesis of this compound.

References

A Technical Overview of 2,3-Dichloro-4-fluorobenzoic Acid: Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential chemical data for 2,3-Dichloro-4-fluorobenzoic acid, a compound of interest for researchers and professionals in drug development and chemical synthesis. The information is presented to facilitate quick reference and integration into research and development workflows.

Core Chemical Identifiers and Properties

This compound is a halogenated aromatic carboxylic acid. Its fundamental chemical properties, including molecular formula and weight, are crucial for stoichiometric calculations in experimental design, analytical characterization, and computational modeling.

The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₃Cl₂FO₂[1][2]
Molecular Weight 209.00 g/mol [1][2]
CAS Number 154257-76-8[1][2]

Elemental Composition

The molecular formula C₇H₃Cl₂FO₂ indicates the constituent elements that form the compound. A clear understanding of this composition is foundational to its chemical reactivity and physical properties. The diagram below illustrates the logical relationship of the constituent atoms forming the final molecule.

G cluster_elements Constituent Elements cluster_molecule Final Compound C Carbon (C) Molecule This compound (C₇H₃Cl₂FO₂) C->Molecule x7 H Hydrogen (H) H->Molecule x3 Cl Chlorine (Cl) Cl->Molecule x2 F Fluorine (F) F->Molecule x1 O Oxygen (O) O->Molecule x2

Caption: Elemental composition of this compound.

References

Potential Biological Activities of 2,3-Dichloro-4-fluorobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 2,3-Dichloro-4-fluorobenzoic acid based on available scientific literature for structurally related compounds. Direct experimental data for this compound is limited; therefore, the information presented herein serves as a predictive guide for research and development professionals.

Introduction

This compound is a halogenated aromatic carboxylic acid. The unique substitution pattern of chlorine and fluorine atoms on the benzene ring is anticipated to confer specific physicochemical properties that may translate into significant biological activity. Halogenation is a well-established strategy in medicinal chemistry to enhance the potency, metabolic stability, and bioavailability of drug candidates. This guide explores the potential therapeutic applications of this compound in three key areas: inhibition of D-aspartate oxidase (DDO), anticancer activity, and antimicrobial effects, drawing parallels from studies on analogous compounds.

Inhibition of Human D-aspartate Oxidase (hDDO)

D-aspartate oxidase (DDO) is a flavoenzyme responsible for the degradation of D-aspartate, an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Inhibition of hDDO can elevate D-aspartate levels in the brain, thereby modulating NMDA receptor-mediated neurotransmission. This mechanism is of significant interest for the treatment of neurological and psychiatric disorders, such as schizophrenia.[2] Benzoic acid and its derivatives are known competitive inhibitors of D-amino acid oxidases, including DDO.[3][4]

Structure-Activity Relationship (SAR) Insights

Studies on monosubstituted benzoic acid derivatives have provided insights into the structural requirements for DDO inhibition. The inhibitory potency is influenced by the nature and position of substituents on the benzene ring. Halogen substitution, in particular, has been shown to be a key determinant of inhibitory activity against related enzymes like D-amino acid oxidase (DAAO).[5] For instance, chloro-substituted benzo[d]isoxazol-3-ol derivatives are potent DAAO inhibitors.[5] While direct SAR data for di-chloro-fluoro substituted benzoic acids as DDO inhibitors are not available, the known inhibitory activity of benzoic acid suggests that this compound is a promising candidate for investigation.

Quantitative Data on Related Compounds

The following table summarizes the inhibition constants (Ki) for benzoic acid and a related compound against human D-aspartate oxidase. This data provides a baseline for predicting the potential inhibitory potency of this compound.

CompoundInhibition Constant (Ki) against hDDOReference
Benzoic AcidNot explicitly found, but known inhibitor[3]
Malonate1.1 µM (Competitive inhibitor)[6]
meso-Tartrate1.8 µM (Competitive inhibitor)[6]
Aminooxyacetic acid2.5 µM[6]
Signaling Pathway

The inhibition of DDO by this compound would lead to an increase in synaptic D-aspartate levels. D-aspartate then acts as an agonist at the glutamate binding site of the NMDA receptor, enhancing glutamatergic neurotransmission. This pathway is crucial for synaptic plasticity, learning, and memory.

DDO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron D-Aspartate_pool D-Aspartate Pool D-Aspartate D-Aspartate D-Aspartate_pool->D-Aspartate Release NMDA_Receptor NMDA Receptor D-Aspartate->NMDA_Receptor Agonist Binding DDO D-Aspartate Oxidase (DDO) D-Aspartate->DDO Degradation Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Downstream_Signaling Downstream Signaling (e.g., LTP, Gene Expression) Ca_ion->Downstream_Signaling 23DC4FBA This compound 23DC4FBA->DDO Inhibition

DDO Inhibition and NMDA Receptor Signaling Pathway.
Experimental Protocol: D-aspartate Oxidase Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of a compound against hDDO.

1. Reagents and Materials:

  • Recombinant human D-aspartate oxidase (hDDO)

  • D-aspartate (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable hydrogen peroxide probe)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well microplate (black, clear bottom)

  • Microplate reader with fluorescence capabilities

2. Procedure:

  • Prepare a stock solution of the test compound.

  • In the wells of the microplate, add the assay buffer, hDDO enzyme, and varying concentrations of the test compound. Include a control group with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding a solution containing D-aspartate, HRP, and Amplex® Red to each well.

  • Immediately begin monitoring the fluorescence increase at the appropriate excitation and emission wavelengths (e.g., 571 nm excitation and 585 nm emission for Amplex® Red) in a kinetic mode.

  • The rate of the reaction is proportional to the rate of fluorescence increase.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis-Menten constant (Km) for the substrate is known.

Anticancer Activity

Benzoic acid derivatives have been widely investigated for their potential as anticancer agents.[7][8] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and receptor tyrosine kinases (RTKs).[9][10] The presence of halogen atoms on the aromatic ring can enhance the anticancer potency of these compounds.[11]

Potential Mechanisms of Action
  • Histone Deacetylase (HDAC) Inhibition: Some benzoic acid derivatives have been shown to inhibit HDACs, leading to the accumulation of acetylated histones and subsequent changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[9]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Overactivation of RTK signaling pathways is a hallmark of many cancers. Certain benzoic acid-substituted quinazolinones have been found to target and inhibit RTKs, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[10]

  • Induction of Apoptosis: Halogenated benzoic acid derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases.

Quantitative Data on Related Compounds

The following table presents the half-maximal inhibitory concentration (IC50) values of various halogenated and substituted benzoic acid derivatives against different cancer cell lines. This data suggests that the anticancer activity is cell line-dependent and influenced by the substitution pattern.

CompoundCancer Cell LineIC50 (µM)Reference
4-Chlorobenzoic acid derivativeHT-29 (Colon)>100[7]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical)17.84[7]
Quinazolinone derivative with benzoic acidMCF-7 (Breast)100[7]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridMCF-7 (Breast)15.6[7]
Phenyl-thiazolyl-benzoic acid derivativeNB4 (APL)0.001–1[12]
Methyl 6-acetyl-4-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)3.8[9]
Methyl 6-acetyl-4-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5[9]
Signaling Pathway

The potential anticancer activity of this compound could involve the inhibition of RTKs, leading to the suppression of downstream pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways.

Anticancer_Pathway 23DC4FBA This compound RTK Receptor Tyrosine Kinase (RTK) 23DC4FBA->RTK Inhibition PI3K PI3K RTK->PI3K MAPK_pathway MAPK/ERK Pathway RTK->MAPK_pathway Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibition of Apoptosis Apoptosis Akt->Apoptosis Inhibition of MAPK_pathway->Proliferation Antimicrobial_Workflow Compound This compound MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Compound->MIC_Assay Microbial_Culture Microbial Culture (Bacteria or Fungi) Microbial_Culture->MIC_Assay MBC_MFC_Assay Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay MIC_Assay->MBC_MFC_Assay Data_Analysis Data Analysis (Determine MIC, MBC/MFC) MBC_MFC_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Membrane Permeability, Enzyme Inhibition) Data_Analysis->Mechanism_Studies

References

Spectroscopic Analysis of 2,3-Dichloro-4-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a summary of anticipated spectroscopic data for 2,3-Dichloro-4-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds. This guide also outlines detailed, generalized experimental protocols for obtaining such data for a solid organic compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and may vary from experimental results.

Table 1: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

¹H NMR Predicted Chemical Shift (ppm)Multiplicity
COOH10 - 13Singlet
Ar-H (H-5)7.8 - 8.2Doublet
Ar-H (H-6)7.3 - 7.7Doublet
¹³C NMR Predicted Chemical Shift (ppm)
C=O165 - 175
C-F155 - 165 (d, ¹JCF)
C-Cl130 - 140
C-COOH125 - 135
C-H115 - 130
C (quaternary)120 - 140

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on established increments for substituents on a benzene ring. The actual spectrum may exhibit more complex splitting patterns due to second-order effects.

Table 2: Predicted Infrared (IR) Absorption Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C=O (Carboxylic Acid)1680 - 1710Strong
C=C (Aromatic)1450 - 1600Medium
C-O (Carboxylic Acid)1210 - 1320Strong
C-F (Aryl Fluoride)1100 - 1250Strong
C-Cl (Aryl Chloride)700 - 850Strong

Table 3: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

FragmentPredicted m/zNotes
[M]⁺208, 210, 212Molecular ion peak with characteristic isotopic pattern for two chlorine atoms.
[M-OH]⁺191, 193, 195Loss of hydroxyl radical.
[M-COOH]⁺163, 165, 167Loss of carboxyl group.
[M-Cl]⁺173, 175Loss of a chlorine atom.

Note: The m/z values correspond to the most abundant isotopes. The relative intensities of the isotopic peaks for fragments containing chlorine will depend on the number of chlorine atoms present.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1] Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[1]

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, spectra are recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and correlate them with known functional group frequencies.

Mass Spectrometry (MS) with Electron Ionization (EI)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample (typically in the microgram range) into the ion source of the mass spectrometer. For a solid sample, this is often done using a direct insertion probe, which is heated to volatilize the sample.[2]

  • Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV).[3][4] This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Solid Compound (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep MS_Prep Prepare for Direct Insertion Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS Mass Spectrometry (EI) MS_Prep->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram Acquisition & Fourier Transform IR->IR_Data MS_Data Ion Detection & Mass Spectrum Generation MS->MS_Data Structure Proposed Structure NMR_Data->Structure Chemical Shifts, Coupling Constants IR_Data->Structure Functional Groups MS_Data->Structure Molecular Weight, Fragmentation

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide to the Physical Properties of 2,3-Dichloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dichloro-4-fluorobenzoic acid, with the CAS Registry Number 154257-76-8, is a halogenated aromatic carboxylic acid.[1][2][3] Its structure, featuring a benzene ring substituted with two chlorine atoms, a fluorine atom, and a carboxylic acid group, makes it a compound of interest in synthetic organic chemistry and as a building block in the development of new pharmaceutical and agrochemical agents. The specific arrangement of the halogen substituents and the carboxylic acid functional group dictates its unique physical and chemical properties. This guide provides a comprehensive overview of the known physical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueSource
CAS Number 154257-76-8[1][2][3]
Molecular Formula C₇H₃Cl₂FO₂[1][2][3]
Molecular Weight 209.00 g/mol [1][3]
Boiling Point 305.9 ± 37.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Melting Point Not Available[1]
InChI Key KPFXMYOQAANDKH-UHFFFAOYSA-N[2][3]

Experimental Protocols

While specific experimental determinations for all physical properties of this compound are not extensively published, general methodologies for determining key properties of solid aromatic carboxylic acids are well-established.

General Protocol for Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

  • Sample Preparation : A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup : The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

  • Heating : The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation : The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the compound. A pure compound will have a sharp melting point range of 1-2 °C.

General Protocol for Boiling Point Determination

For high-boiling-point solids like this compound, the boiling point is typically determined under reduced pressure to prevent decomposition.

  • Apparatus : A small-scale distillation apparatus is used, which includes a small flask, a condenser, a receiving flask, and a connection to a vacuum source and a manometer.

  • Procedure : A small amount of the substance is placed in the distillation flask. The system is evacuated to the desired pressure. The flask is then heated.

  • Measurement : The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure. This data can then be extrapolated to determine the boiling point at standard atmospheric pressure using a nomograph.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of a solid organic acid like this compound.

G start Start: Obtain Sample of This compound purity Assess Purity (e.g., HPLC, TLC) start->purity mp Melting Point Determination purity->mp bp Boiling Point Determination (under reduced pressure) purity->bp solubility Solubility Testing (various solvents) purity->solubility spectral Spectroscopic Analysis (NMR, IR, MS) purity->spectral pka pKa Determination (Titration) purity->pka data Compile and Analyze Data mp->data bp->data solubility->data spectral->data pka->data end End: Complete Physical Property Profile data->end

Caption: A workflow for the physical characterization of a solid organic acid.

Spectroscopic Properties

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying functional groups and understanding the molecular structure.[3] For this compound, the following spectral features would be expected:

  • Infrared (IR) Spectroscopy :

    • A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O (carbonyl) stretch from the carboxylic acid, usually found around 1700-1725 cm⁻¹. The conjugation with the aromatic ring can shift this value.

    • C-Cl stretches in the fingerprint region, typically between 600-800 cm⁻¹.

    • A C-F stretch, which is usually a strong band in the 1000-1400 cm⁻¹ region.

    • C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : A single proton signal for the carboxylic acid (COOH) would be expected at a significantly downfield chemical shift (typically >10 ppm). Additionally, there would be signals in the aromatic region (around 7-8 ppm) corresponding to the single proton on the benzene ring.

    • ¹³C NMR : Signals for the carbonyl carbon (around 165-185 ppm) and multiple signals for the aromatic carbons would be observed. The carbons attached to the electronegative halogens (Cl and F) would have their chemical shifts influenced accordingly.

    • ¹⁹F NMR : A single resonance would be expected for the fluorine atom, with coupling to the adjacent aromatic proton.

  • Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be observed for the molecular ion and fragments containing chlorine, which is a definitive feature for identifying chlorinated compounds.

References

Lack of Publicly Available Data on the Solubility of 2,3-Dichloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly accessible scientific literature and chemical databases has revealed no specific quantitative data on the solubility of 2,3-Dichloro-4-fluorobenzoic acid in various solvents. While information is available for structurally similar compounds, such as 2-chloro-4-fluorobenzoic acid and 4-fluorobenzoic acid, the precise solubility profile of the title compound remains uncharacterized in the public domain.

This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a framework for determining the solubility of this compound. It outlines standard experimental protocols and data presentation formats that can be utilized once solubility measurements are obtained.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in chemical and pharmaceutical development. The following are widely accepted methods for ascertaining the solubility of a solid compound in a liquid solvent.

Equilibrium Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, thermostated vessel.

  • Equilibration: The mixture is agitated (e.g., using an orbital shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replication: The experiment should be performed in triplicate to ensure the reproducibility of the results.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various high-throughput methods have been developed.

Methodology (based on nephelometry):

  • Stock Solution Preparation: A stock solution of this compound is prepared in a highly soluble organic solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Dispensing: Aliquots of the stock solution are dispensed into a multi-well plate.

  • Solvent Addition: The test solvents are added to the wells.

  • Precipitation and Detection: As the organic solvent mixes with the aqueous or less-soluble test solvent, the compound may precipitate. The amount of precipitate is quantified by measuring the light scattering using a nephelometer.[1]

  • Data Analysis: The kinetic or thermodynamic solubility can be estimated by analyzing the light scattering intensity as a function of compound concentration.

Data Presentation

Quantitative solubility data, once obtained, should be organized into a clear and concise table to facilitate comparison between different solvents and conditions.

Table 1: Solubility of this compound in Various Solvents (Hypothetical Data)

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
Water25Data not availableData not availableShake-Flask
Ethanol25Data not availableData not availableShake-Flask
Methanol25Data not availableData not availableShake-Flask
Acetone25Data not availableData not availableShake-Flask
Dichloromethane25Data not availableData not availableShake-Flask
Ethyl Acetate25Data not availableData not availableShake-Flask
Toluene25Data not availableData not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableShake-Flask

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Data Reporting A Weigh excess 2,3-Dichloro-4- fluorobenzoic acid B Add to a known volume of solvent in a sealed vessel A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Centrifuge or filter the mixture to separate undissolved solid C->D E Collect the clear, saturated supernatant D->E F Determine concentration using a validated analytical method (e.g., HPLC) E->F G Calculate and report solubility (e.g., g/100 mL, mol/L) F->G

Caption: Experimental workflow for solubility determination using the shake-flask method.

References

Determining the Melting Point of 2,3-Dichloro-4-fluorobenzoic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction: The Significance of Halogenated Benzoic Acids

2,3-Dichloro-4-fluorobenzoic acid (CAS No. 154257-76-8) belongs to a class of halogenated aromatic carboxylic acids that are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of chloro and fluoro substituents on the benzoic acid scaffold can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity and suitability as a drug candidate.

The melting point is a fundamental thermodynamic property that provides a primary indication of a compound's purity and identity. For drug development professionals, an accurate melting point is crucial for material characterization, polymorph screening, and formulation development.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 154257-76-8PubChem
Molecular Formula C₇H₃Cl₂FO₂PubChem
Molecular Weight 209.00 g/mol PubChem
Melting Point Not Available

The absence of a publicly documented melting point necessitates a robust experimental approach for its determination.

Theoretical Considerations and Comparative Analysis

The melting point of an organic compound is influenced by the strength of its crystal lattice, which is determined by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For substituted benzoic acids, the position of the substituents plays a critical role.

To provide a contextual understanding, the melting points of several isomeric and related compounds are presented below:

CompoundCAS NumberMelting Point (°C)
2-Chloro-4-fluorobenzoic acid2252-51-9181-183
3-Chloro-4-fluorobenzoic acid403-16-7133-135
4-Chloro-3-fluorobenzoic acid403-17-8190-193
2,4-Dichloro-3-fluorobenzoic acid915145-05-0Not Available
2,4-Dichloro-5-fluorobenzoic acid86522-89-6144-146
4-Fluorobenzoic acid456-22-4184

Data sourced from commercial suppliers and chemical databases.

The variation in melting points among these isomers highlights the intricate relationship between substituent position and crystal packing. For this compound, the adjacent chloro groups and the para-positioned fluorine atom relative to the carboxylic acid will create a unique electronic and steric profile, influencing its solid-state arrangement.

Experimental Determination of Melting Point

Two primary methods are recommended for the accurate determination of the melting point of a novel or uncharacterized compound like this compound: the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This traditional and widely used method provides a visual determination of the melting range.

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry the sample thoroughly prep2 Grind to a fine powder prep1->prep2 prep3 Pack into a capillary tube (2-3 mm height) prep2->prep3 meas1 Place capillary in apparatus prep3->meas1 meas2 Heat rapidly to ~15-20°C below expected MP meas1->meas2 meas3 Reduce heating rate to 1-2°C/min meas2->meas3 meas4 Record temperature at first liquid formation (T1) meas3->meas4 meas5 Record temperature at complete liquefaction (T2) meas4->meas5 ana1 Report melting range (T1 - T2) meas5->ana1 ana2 Perform at least two more determinations ana1->ana2 ana3 Calculate average melting range ana2->ana3

Caption: Workflow for Capillary Melting Point Determination.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.

    • Grind a small amount of the sample into a fine powder to ensure uniform packing and heat transfer.[1]

    • Tap the open end of a capillary tube into the powder and pack the sample to a height of 2-3 mm by gently tapping the sealed end on a hard surface.[2][3]

  • Apparatus Setup and Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[1][3]

    • If a rough estimate of the melting point is unknown, perform a preliminary rapid heating to get an approximate value.

    • For an accurate measurement, heat the sample rapidly to about 15-20°C below the expected melting point.[3]

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[3]

    • Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts (the clear point).

    • The recorded range between the onset and the clear point is the melting range.

  • Data Interpretation:

    • A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.

    • A broad melting range suggests the presence of impurities.

    • Repeat the measurement at least twice with fresh samples to ensure reproducibility.

Differential Scanning Calorimetry (DSC)

DSC is a more quantitative thermal analysis technique that measures the heat flow into a sample as a function of temperature. It provides a precise melting point and can also reveal other thermal events like phase transitions and decomposition.

DSC Experimental Workflow

G cluster_prep Sample & Reference Preparation cluster_measurement DSC Analysis cluster_analysis Data Interpretation prep1 Accurately weigh 1-5 mg of sample into a DSC pan prep2 Hermetically seal the pan prep1->prep2 meas1 Place sample and reference pans in the DSC cell prep2->meas1 prep3 Prepare an empty, sealed pan as a reference prep3->meas1 meas2 Equilibrate at a starting temperature meas1->meas2 meas3 Ramp the temperature at a controlled rate (e.g., 10°C/min) meas2->meas3 meas4 Record the heat flow versus temperature meas3->meas4 ana1 Identify the endothermic peak corresponding to melting meas4->ana1 ana2 Determine the onset temperature of the peak (melting point) ana1->ana2 ana3 Integrate the peak area to determine the heat of fusion (ΔHfus) ana1->ana3

Caption: Workflow for DSC Melting Point Analysis.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

    • Prepare an identical empty, sealed pan to be used as a reference.

  • Instrument Setup and Measurement:

    • Place the sample and reference pans into the DSC instrument's cell.

    • Set the instrument to equilibrate at a temperature well below the expected melting point.

    • Program the instrument to heat the sample at a constant rate, typically 10°C/minute, through the melting transition.

    • The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The melting of the sample will appear as an endothermic peak on the DSC thermogram.

    • The melting point is typically reported as the extrapolated onset temperature of this peak.

    • The area under the peak can be integrated to calculate the heat of fusion (ΔHfus), which is a measure of the energy required to melt the sample.

Conclusion

While an experimentally determined melting point for this compound is not currently found in readily accessible literature, this guide provides the necessary theoretical framework and detailed experimental protocols for its accurate determination. Both the capillary method and Differential Scanning Calorimetry are robust techniques that will yield reliable data. The determination of this fundamental property is a critical first step in the utilization of this compound in further research and development, particularly in the fields of medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dichloro-4-fluorobenzoic acid from 1,2-dichloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step synthetic protocol for the preparation of 2,3-dichloro-4-fluorobenzoic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the regioselective formylation of 1,2-dichloro-3-fluorobenzene via directed ortho-metalation, followed by the oxidation of the resulting 2,3-dichloro-4-fluorobenzaldehyde. This application note includes comprehensive experimental procedures, a summary of quantitative data, and visual diagrams of the synthetic workflow and reaction pathway.

Introduction

Halogenated benzoic acids are crucial intermediates in the synthesis of a wide range of biologically active molecules. Specifically, this compound serves as a key precursor for various pharmaceuticals and agrochemicals due to the unique electronic properties conferred by its substitution pattern. This protocol outlines a reliable and efficient laboratory-scale synthesis starting from the readily available 1,2-dichloro-3-fluorobenzene. The synthetic strategy involves a directed ortho-metalation (DoM) to introduce a formyl group at the C4 position, followed by a robust oxidation to yield the desired carboxylic acid.

Synthetic Workflow

The overall two-step synthesis is depicted in the following workflow diagram.

Synthesis_Workflow start 1,2-Dichloro-3-fluorobenzene step1 Step 1: Directed Ortho-Metalation and Formylation start->step1 1. n-BuLi, THF, -78 °C 2. DMF intermediate 2,3-Dichloro-4-fluorobenzaldehyde step2 Step 2: Oxidation intermediate->step2 KMnO4 or Oxone® product This compound step1->intermediate step2->product

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Safety Precautions: This synthesis involves pyrophoric (n-butyllithium), corrosive, and toxic reagents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn. Reactions involving n-butyllithium must be conducted under an inert atmosphere (e.g., argon or nitrogen).

Step 1: Synthesis of 2,3-Dichloro-4-fluorobenzaldehyde

This procedure details the directed ortho-metalation of 1,2-dichloro-3-fluorobenzene followed by formylation using N,N-dimethylformamide (DMF). The fluorine atom directs the lithiation to the adjacent C4 position.

Materials:

  • 1,2-Dichloro-3-fluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, septum, syringes, magnetic stirrer, and inert gas setup

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,2-dichloro-3-fluorobenzene (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 5-10 mL per mmol of substrate).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve anhydrous DMF (1.5 eq) in anhydrous THF.

  • Add the DMF solution dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,3-dichloro-4-fluorobenzaldehyde, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This section provides two alternative protocols for the oxidation of 2,3-dichloro-4-fluorobenzaldehyde to the target carboxylic acid.

Protocol 2A: Oxidation using Potassium Permanganate (KMnO₄)

This classic method is robust and high-yielding.

Materials:

  • 2,3-Dichloro-4-fluorobenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Acetone

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

Procedure:

  • Dissolve 2,3-dichloro-4-fluorobenzaldehyde (1.0 eq) in acetone in a round-bottom flask.

  • In a separate beaker, prepare a solution of KMnO₄ (1.2 eq) and NaOH (1.2 eq) in deionized water.

  • Cool the aldehyde solution in an ice bath and slowly add the aqueous KMnO₄ solution, maintaining the temperature below 20 °C.

  • After the addition, remove the ice bath and stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench any excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Filter the mixture through a pad of celite to remove the MnO₂.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • Acidify the filtrate with concentrated HCl to a pH of approximately 2, which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

Protocol 2B: Oxidation using Oxone®

This method utilizes a milder and more environmentally friendly oxidizing agent.

Materials:

  • 2,3-Dichloro-4-fluorobenzaldehyde

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,3-dichloro-4-fluorobenzaldehyde (1.0 eq) in DMF.

  • Add Oxone® (1.1 eq of KHSO₅) to the solution in one portion.

  • Stir the mixture vigorously at room temperature for 3-4 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and deionized water.

  • Separate the organic layer and wash it sequentially with deionized water (twice) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway for the directed ortho-metalation step.

Caption: Mechanistic pathway for the formylation of 1,2-dichloro-3-fluorobenzene.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialKey ReagentsStoichiometry (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
1Formylation1,2-Dichloro-3-fluorobenzenen-BuLi, DMF1.1, 1.5THF-78 to RT370-80
2AOxidation2,3-Dichloro-4-fluorobenzaldehydeKMnO₄1.2Acetone/Water0 to RT2-485-95
2BOxidation2,3-Dichloro-4-fluorobenzaldehydeOxone®1.1DMFRT3-480-90

Note: Yields are indicative and may vary depending on the specific reaction scale and purification efficiency.

Conclusion

The presented two-step protocol provides a reliable and efficient method for the synthesis of this compound from 1,2-dichloro-3-fluorobenzene. The directed ortho-metalation and subsequent oxidation are robust reactions that can be readily implemented in a standard organic synthesis laboratory. The choice between the two oxidation methods can be made based on the availability of reagents and desired reaction conditions. This application note serves as a comprehensive guide for researchers requiring this important synthetic intermediate.

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2,3-Dichloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-dichloro-4-fluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The described method utilizes a palladium-catalyzed carbonylation of a suitable 2,3-dichloro-4-fluoro-halobenzene precursor. This approach offers a significant advantage by employing formic acid as a safe and convenient in-situ source of carbon monoxide, thereby avoiding the handling of highly toxic CO gas. The protocol is designed to be robust and reproducible, making it suitable for laboratory-scale synthesis.

Introduction

Substituted benzoic acids are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Specifically, polyhalogenated and fluorinated benzoic acid derivatives are of significant interest due to the unique physicochemical properties conferred by the halogen substituents, which can enhance biological activity, metabolic stability, and binding affinity. The target molecule, this compound, represents a key scaffold for the development of novel therapeutic agents. Traditional synthetic routes to such compounds can be lengthy and may involve harsh reaction conditions. Palladium-catalyzed cross-coupling reactions, particularly carbonylations, have emerged as powerful and versatile tools for the efficient construction of carbon-carbon bonds under milder conditions.[1][2] This application note details a palladium-catalyzed approach for the synthesis of this compound, focusing on a user-friendly protocol that employs formic acid as a carbon monoxide surrogate.[1][2][3][4]

General Reaction Scheme

The proposed synthetic route involves the palladium-catalyzed carbonylation of a 2,3-dichloro-4-fluoro-halobenzene (where X = I, Br). The reaction is carried out in the presence of a palladium catalyst, a suitable phosphine ligand, a base, and formic acid, which serves as the precursor for carbon monoxide.

Figure 1: General Reaction Scheme

A generalized scheme for the palladium-catalyzed carbonylation.

Experimental Protocol

This protocol is a representative procedure based on established methods for the palladium-catalyzed carbonylation of aryl halides using formic acid.[1][4] Optimization may be necessary for the specific substrate.

Materials:

  • 2,3-Dichloro-4-fluoro-iodobenzene (or the corresponding bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Potassium carbonate (K₂CO₃)

  • Formic acid (HCOOH)

  • Anhydrous 1,4-Dioxane

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and other standard glassware

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,3-dichloro-4-fluoro-iodobenzene (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Addition of Reagents: Add potassium carbonate (2.0 mmol, 2.0 eq.) and anhydrous 1,4-dioxane (5 mL).

  • Initiation: Stir the mixture at room temperature for 10 minutes. Then, add formic acid (2.0 mmol, 2.0 eq.) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of 1M HCl (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the palladium-catalyzed carbonylation of various aryl halides, providing a basis for comparison and optimization.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-IodoanisolePd(OAc)₂ (2)Xantphos (4)K₂CO₃Dioxane11085[1]
24-BromobenzonitrilePd(OAc)₂ (2)Xantphos (4)K₂CO₃Dioxane12078[1]
31-Bromo-4-nitrobenzenePd(OAc)₂ (2)Xantphos (4)K₂CO₃Dioxane12082[1]
42-BromotoluenePdCl₂{dppf} (3)-NEt₃Toluene100~50[3]
54-ChloroacetophenonePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane13065[5]

Visualizations

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed carbonylation of an aryl halide using formic acid as the carbon monoxide source.

G A Pd(0)Ln B Ar-Pd(II)-X (Oxidative Addition) A->B Ar-X C Ar-Pd(II)-CO (CO Insertion) B->C CO (from HCOOH) D Ar-CO-Pd(II)-OCHO (Anion Exchange) C->D HCOO- D->A Reductive Elimination E ArCOOH (Product) D->E

Caption: A simplified catalytic cycle for the carbonylation reaction.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

G start Start setup Reaction Setup: - Add Aryl Halide, Pd(OAc)2, Ligand - Inert Atmosphere start->setup reagents Add Base and Solvent setup->reagents initiate Add Formic Acid reagents->initiate react Heat and Stir (12-24h) Monitor Progress (TLC/LC-MS) initiate->react workup Work-up: - Quench with HCl - Extract with Ethyl Acetate - Wash and Dry react->workup purify Purification: - Column Chromatography or - Recrystallization workup->purify product This compound purify->product

Caption: The experimental workflow for the synthesis.

Discussion

The success of the palladium-catalyzed carbonylation is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-deficient and sterically hindered aryl halides, such as the proposed 2,3-dichloro-4-fluoro-halobenzene, the oxidative addition step can be challenging. The use of bulky, electron-rich phosphine ligands like Xantphos is often crucial to facilitate this step and improve catalyst stability and turnover. The choice of base is also critical, with inorganic bases like potassium carbonate being effective. The reaction temperature needs to be carefully controlled to ensure the decomposition of formic acid to carbon monoxide while minimizing side reactions.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Formic acid is corrosive.

  • The reaction should be performed under an inert atmosphere to prevent catalyst deactivation.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound via a palladium-catalyzed carbonylation reaction. By utilizing formic acid as a convenient carbon monoxide source, this protocol offers a safer and more accessible alternative to traditional carbonylation methods. The provided information on reaction conditions, along with the illustrative diagrams, should enable researchers to successfully implement and adapt this methodology for their specific needs in drug discovery and materials science.

References

Application Notes and Protocols for 2,3-Dichloro-4-fluorobenzoic Acid in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches for the specific applications of 2,3-Dichloro-4-fluorobenzoic acid in pharmaceutical manufacturing did not yield detailed, publicly available information, including specific experimental protocols, quantitative data, or established signaling pathways. The information presented herein is based on the general role of halogenated benzoic acids as intermediates in drug synthesis and information available for its isomers. Therefore, the following content provides a general overview and hypothetical protocols.

Introduction

This compound is a halogenated aromatic carboxylic acid. Halogenated benzoic acids are a recognized class of building blocks in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1] The presence and specific arrangement of halogen atoms (chlorine and fluorine) on the benzoic acid scaffold can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. While specific applications for this compound are not widely documented in peer-reviewed literature, its structural motifs suggest potential utility as an intermediate in the synthesis of complex organic molecules.

Potential Pharmaceutical Applications

Based on the applications of structurally similar halogenated benzoic acids, this compound could potentially serve as a precursor or intermediate in the synthesis of various pharmaceutical compounds. The general class of fluorinated and chlorinated benzoic acids are known to be used in the development of:

  • Quinolone Antibiotics: Many fluoroquinolone antibiotics utilize fluorinated benzoic acid derivatives as key starting materials.

  • Anti-inflammatory Agents: The synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) involves halogenated aromatic intermediates.

  • Anticancer Agents: Fluorinated compounds are widely used in the development of oncology drugs due to their ability to modulate biological activity.

It is important to reiterate that these are potential applications based on chemical structure similarity, and not documented uses of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

PropertyValue
CAS Number 154257-76-8
Molecular Formula C₇H₃Cl₂FO₂
Molecular Weight 209.01 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥98%

Data sourced from commercially available product specifications.

Hypothetical Experimental Protocols

The following are generalized, hypothetical protocols for the potential use of this compound as a starting material in the synthesis of a generic active pharmaceutical ingredient (API). These are not based on established, published methods for this specific compound.

Protocol 1: Amide Bond Formation

This protocol describes a general procedure for the formation of an amide bond, a common reaction in pharmaceutical synthesis, starting from this compound.

Objective: To synthesize an N-substituted-(2,3-dichloro-4-fluorobenzoyl) amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • A primary or secondary amine (R-NH₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 1 equivalent of this compound in anhydrous DCM.

    • Add 2-3 equivalents of thionyl chloride or oxalyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the excess solvent and reagent under reduced pressure using a rotary evaporator.

  • Amide Coupling:

    • Dissolve the resulting crude acid chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve 1.2 equivalents of the desired amine and 2 equivalents of triethylamine in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield the desired N-substituted-(2,3-dichloro-4-fluorobenzoyl) amine.

Visualizations

The following diagrams illustrate generalized workflows and logical relationships relevant to the use of a halogenated benzoic acid in pharmaceutical manufacturing.

G General Workflow for API Synthesis from a Halogenated Benzoic Acid cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Core Assembly cluster_2 Step 3: Downstream Processing start This compound intermediate Activated Intermediate (Acid Chloride) start->intermediate Activation reagent1 Coupling Reagent (e.g., SOCl₂) reagent1->intermediate core_structure Core API Structure intermediate->core_structure Coupling Reaction reagent2 Amine/Alcohol Nucleophile reagent2->core_structure purification Purification (Chromatography/Recrystallization) core_structure->purification final_api Final Active Pharmaceutical Ingredient purification->final_api

Caption: A generalized workflow for the synthesis of an Active Pharmaceutical Ingredient (API) starting from a halogenated benzoic acid intermediate.

G Logical Relationships in Drug Development with Halogenated Intermediates A Halogenated Benzoic Acid (e.g., this compound) B Improved Lipophilicity A->B contributes to C Enhanced Metabolic Stability A->C contributes to D Modified Binding Affinity A->D can lead to E Potentially Improved Pharmacokinetics B->E C->E D->E

Caption: Logical relationships illustrating how halogenated intermediates can influence the properties of a final drug molecule.

References

2,3-Dichloro-4-fluorobenzoic acid as an intermediate for pesticide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 2,3-Dichloro-4-fluorobenzoic Acid as an Intermediate in Pesticide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic carboxylic acid. Halogenated benzoic acids are a class of compounds that are frequently utilized as key building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of chlorine and fluorine atoms on the benzene ring can significantly influence the chemical reactivity of the molecule and the biological activity of its derivatives. While various isomers of dichloro-fluorobenzoic acid are known intermediates in the production of pesticides, a comprehensive review of publicly available scientific literature and patent databases reveals a notable lack of specific examples where this compound is explicitly used as a direct intermediate in the synthesis of commercialized pesticides.

This document aims to provide a transparent overview of the current publicly accessible information regarding the potential application of this compound in pesticide synthesis. It will also draw comparisons with structurally related isomers for which applications in agrochemical synthesis are well-documented.

Current Status of this compound in Pesticide Synthesis

Despite extensive searches of chemical and patent databases, no specific, publicly disclosed synthesis routes for commercial pesticides originating from this compound have been identified. This suggests that this particular isomer may not be a common precursor for currently registered agrochemicals, or its use is proprietary and not detailed in the public domain.

In contrast, other isomers of chlorinated and fluorinated benzoic acids have established roles as pesticide intermediates. For instance:

  • 2-Chloro-4-fluorobenzoic acid is a known intermediate in the synthesis of various agrochemicals, including herbicides.[1][2][3] It is used in the preparation of compounds like Saflufenacil, a pyrimidinedione herbicide.[2]

  • 2,4-Dichloro-5-fluorobenzoic acid has been described in patents as an intermediate for the preparation of antibacterial agents and potentially other bioactive compounds.[4][5]

The lack of documented applications for the 2,3-dichloro-4-fluoro isomer could be attributed to several factors, including the synthetic accessibility and cost of this specific isomer compared to others, or the resulting biological activity of its derivatives not meeting the required efficacy or safety profiles for commercial pesticide development.

Hypothetical Synthetic Utility and Logical Relationships

While no concrete examples are available, one can postulate the potential synthetic utility of this compound based on the known reactivity of benzoic acids and their derivatives in organic synthesis. The carboxylic acid moiety can be readily converted into other functional groups such as acid chlorides, esters, and amides, which are common linkages in pesticide molecules.

Below is a generalized workflow illustrating how a substituted benzoic acid like this compound could theoretically be incorporated into a more complex molecule, such as a hypothetical pesticide.

G A 2,3-Dichloro-4- fluorobenzoic Acid B Activation of Carboxylic Acid (e.g., SOCl2, Oxalyl Chloride) A->B Step 1 C 2,3-Dichloro-4- fluorobenzoyl Chloride B->C D Amidation Reaction with a suitable amine C->D Step 2 E Hypothetical Pesticide Molecule D->E

Caption: Theoretical workflow for utilizing this compound in synthesis.

This diagram illustrates a fundamental chemical transformation pathway. The initial step involves the activation of the carboxylic acid, a common procedure to enhance its reactivity. The subsequent amidation with a specific amine would lead to the final product. The nature of the amine component would be critical in determining the biological activity of the resulting molecule.

Experimental Protocols: A Note on Data Unavailability

Due to the absence of specific examples of pesticides synthesized from this compound in the reviewed literature, it is not possible to provide detailed experimental protocols, including reaction conditions, yields, and purification methods. The creation of such protocols would be purely speculative and would not be based on established scientific or patent-disclosed procedures.

Researchers interested in exploring the potential of this compound as a pesticide intermediate would need to engage in de novo synthesis and screening programs. This would involve:

  • Design of Target Molecules: Conceptualizing novel pesticide candidates that incorporate the 2,3-dichloro-4-fluorobenzoyl moiety.

  • Synthesis and Characterization: Developing and optimizing synthetic routes to these target molecules and fully characterizing their chemical structures.

  • Biological Screening: Evaluating the synthesized compounds for pesticidal activity against a range of target pests (insects, fungi, weeds).

  • Structure-Activity Relationship (SAR) Studies: Analyzing the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

Data Presentation: Acknowledging the Data Gap

As no quantitative data (e.g., reaction yields, purity, biological efficacy) for pesticides derived from this compound is publicly available, a data summary table cannot be constructed.

Conclusion

References

Application Notes and Protocols for the Quantification of 2,3-Dichloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dichloro-4-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. Accurate quantification of this compound is crucial for process monitoring, quality control of final products, and research and development activities. This document provides detailed protocols for three common analytical techniques used for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of this compound in process samples and formulated products. It offers a good balance of sensitivity, selectivity, and speed.

Protocol: HPLC-UV Analysis

Principle

The sample is dissolved in a suitable solvent and injected into a reversed-phase HPLC system. The compound is separated from other matrix components on a C18 column using a gradient elution of a buffered mobile phase and an organic modifier. Quantification is achieved by monitoring the UV absorbance at 210 nm and comparing the peak area to that of a known standard.[1][2][3]

Materials and Reagents

  • This compound reference standard

  • Ammonium acetate (ACS grade or higher)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (for pH adjustment)

  • Diluent: Methanol/Water (50:50, v/v)

Instrumentation

  • HPLC system with a gradient pump, autosampler, and column oven

  • UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Experimental Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.01 M ammonium acetate buffer in water. Adjust the pH to 2.5 using formic or acetic acid. Mix with methanol in a 50:50 (v/v) ratio.[1][2][3] Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Mix methanol and water in an 80:20 (v/v) ratio.[1][2][3] Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the diluent.

    • Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in the diluent to achieve a final concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.2 mL/min[1][2][3]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 210 nm[1][2][3]

    • Gradient Program:

      • Start with a suitable percentage of Mobile Phase B.

      • Ramp up the percentage of Mobile Phase B to elute the analyte and any impurities.

      • Return to initial conditions and equilibrate the column before the next injection. (Note: A specific gradient program should be developed and optimized based on the sample matrix and potential isomers).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and specificity, making it ideal for trace-level quantification of this compound, particularly in complex environmental matrices like water. A derivatization step is required to make the acidic analyte volatile.

Protocol: GC-MS Analysis with Derivatization

Principle

For analysis of aqueous samples, the acidic analyte is first extracted and concentrated from the matrix using Solid-Phase Extraction (SPE). The carboxylic acid group is then derivatized to form a more volatile methyl ester. The derivatized compound is separated by gas chromatography and detected by a mass spectrometer, which provides definitive identification and quantification.[4][5]

Materials and Reagents

  • This compound reference standard

  • Methanol (GC grade)

  • Boron trifluoride-methanol (BF₃·MeOH) solution (derivatizing agent)[4][5]

  • Hydrophilic-Lipophilic-Balanced (HLB) SPE cartridges[4]

  • Sodium sulfate (anhydrous)

  • Solvents for SPE (e.g., Methanol, Dichloromethane)

  • Helium (carrier gas, 99.999% purity)

Instrumentation

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or equivalent)

  • Capillary GC column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)[5]

  • Data acquisition and processing software

Experimental Protocol

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an HLB SPE cartridge by passing methanol followed by deionized water.[5]

    • Adjust the pH of the aqueous sample (e.g., 100 mL) as needed.[5]

    • Load the sample onto the SPE cartridge at a slow, steady flow rate.

    • Wash the cartridge with water to remove interfering polar compounds.

    • Dry the cartridge thoroughly under vacuum or with nitrogen.

    • Elute the analyte with a suitable organic solvent (e.g., methanol or dichloromethane).

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Add the BF₃·MeOH derivatizing agent to the dried residue.[5]

    • Seal the vial and heat at 64 °C for an extended period (e.g., 24 hours) to form the methyl ester.[4][5]

    • Cool the vial, add water, and extract the derivatized analyte into an organic solvent like hexane.

    • Dry the organic layer with anhydrous sodium sulfate and transfer to a GC vial.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C[5]

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes[5]

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized analyte.

  • Data Analysis:

    • Prepare calibration standards by taking the reference standard through the entire SPE and derivatization procedure.

    • Construct a calibration curve based on the peak areas of the target ions.

    • Quantify the analyte in the sample using the calibration curve.

Method 3: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This is a highly sensitive and selective method that combines the superior separation power of UHPLC with the specificity of tandem mass spectrometry. It is suitable for detecting very low concentrations (ppt to ppb range) of the analyte in complex matrices with minimal sample preparation.[6][7]

Protocol: UHPLC-MS/MS Analysis

Principle

The sample, often after a simple "dilute-and-shoot" preparation, is injected into a UHPLC system. The analyte is rapidly separated on a sub-2 µm particle column and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the analyte and monitoring specific product ions, which provides excellent selectivity and sensitivity.[6]

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium formate (LC-MS grade additives)

  • Diluent: Acetonitrile/Water (e.g., 50:50, v/v)

Instrumentation

  • UHPLC system

  • Tandem mass spectrometer (triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Data acquisition and processing software

Experimental Protocol

  • MS/MS Parameter Optimization:

    • Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion (likely [M-H]⁻ in negative ion mode) and the most abundant, stable product ions for MRM transitions. Optimize cone voltage and collision energy.

  • Standard and Sample Preparation:

    • Prepare a stock solution and a series of calibration standards in the diluent.

    • For sample preparation, a simple dilution with the diluent is often sufficient.[6] For complex matrices, filtration through a 0.22 µm syringe filter is recommended. For high-salt samples, the initial flow from the LC can be diverted to waste to prevent salt buildup in the MS source.[6]

  • UHPLC-MS/MS Conditions:

    • Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Program: A fast gradient from low to high organic content (Mobile Phase B) is typically used to ensure rapid elution. Total run times are often under 7 minutes.[6]

    • Ionization Mode: ESI Negative

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Data Analysis:

    • Integrate the peak areas for the specific MRM transitions of the analyte.

    • Generate a calibration curve and perform linear regression.

    • Calculate the concentration of the analyte in the unknown samples.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the described methods for the quantification of halogenated benzoic acids.

ParameterHPLC-UVGC-MS (with SPE & Derivatization)UHPLC-MS/MS
Instrumentation HPLC with UV DetectorGC with Mass SpectrometerUHPLC with Tandem Mass Spectrometer
Sample Preparation Dilution, FiltrationSolid-Phase Extraction, DerivatizationDilution, Filtration
Limit of Quantification (LOQ) µg/mL (ppm) range6-44 ng/L (ppt)[4]0.01-0.05 ng/mL (ppb) to 10 ppt[6][7]
Typical Recovery (%) >98% (method dependent)[8]71-94%[4]>90% (method dependent)[7]
Linearity (R²) >0.999[8]>0.99[9]>0.99
Key Advantages Robust, widely available, simple operationHigh sensitivity for trace analysisHighest sensitivity and selectivity, fast
Key Disadvantages Lower sensitivity, potential interferencesComplex, time-consuming sample preparationHigh instrument cost, potential matrix effects

Mandatory Visualizations

G GC-MS Sample Preparation Workflow cluster_0 Solid-Phase Extraction (SPE) cluster_1 Derivatization A 1. Condition SPE Cartridge (Methanol -> Water) B 2. Load Aqueous Sample A->B C 3. Wash Cartridge (Remove Interferences) B->C D 4. Elute Analyte (Organic Solvent) C->D E 5. Evaporate Eluate (to dryness) D->E Eluate F 6. Add BF3-Methanol & Heat (64°C) E->F G 7. Extract Methyl Ester F->G H 8. Analyze by GC-MS G->H Final Extract

Workflow for GC-MS Sample Prep and Derivatization.

G General HPLC / UHPLC-MS/MS Analysis Workflow A Sample Preparation (Dilution & Filtration) B HPLC Vial A->B C Autosampler Injection B->C D Separation on C18 Column C->D E Detection D->E F Data Acquisition (Chromatogram) E->F UV UV Detector E->UV e.g. MSMS Tandem MS E->MSMS G Quantification (Calibration Curve) F->G

General workflow for HPLC and UHPLC-MS/MS analysis.

References

Application Note: A Robust HPLC Method for the Analysis of 2,3-Dichloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes the development and optimization of a simple, selective, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,3-Dichloro-4-fluorobenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its accurate analysis critical for quality control and process monitoring. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. This method is suitable for the determination of purity, assay, and monitoring of reaction progress in the synthesis of this compound.

Introduction

This compound is a halogenated aromatic carboxylic acid of significant interest in the pharmaceutical and chemical industries. Ensuring the purity and accurate quantification of this intermediate is paramount for the quality and efficacy of the final active pharmaceutical ingredients (APIs). High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[1][2][3] This application note provides a detailed protocol for the development of an efficient HPLC method for the analysis of this compound.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's physicochemical properties is crucial for developing a successful HPLC method.

PropertyValueReference
Molecular FormulaC₇H₃Cl₂FO₂[4]
Molecular Weight209.00 g/mol [4][5]
XLogP32.8[4][5]
GHS ClassificationWarning: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]

The acidic nature of the carboxylic acid group and the overall hydrophobicity, as indicated by the XLogP3 value, suggest that reversed-phase chromatography with an acidified mobile phase would be an effective separation strategy.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard: this compound (purity ≥ 98%).

Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1 mL of TFA to 1 L of HPLC-grade water and mix thoroughly. Degas both mobile phases using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.

  • Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the sample diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression of experiments to achieve the desired separation and quantification.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Select Column & Mobile Phase B Initial Gradient Run A->B C Determine Analyte Retention Time B->C D Optimize Gradient Program C->D Proceed to Optimization E Evaluate Flow Rate D->E F Assess Column Temperature E->F G Linearity & Range F->G Final Method -> Validation H Precision & Accuracy G->H I Robustness H->I

Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Results and Discussion

Initial Screening and Wavelength Selection

A PDA detector was used to determine the optimal detection wavelength for this compound. The UV spectrum showed significant absorbance at approximately 210 nm and 254 nm. For this method, 210 nm was chosen to ensure high sensitivity, which is particularly beneficial for impurity profiling. A generic gradient was initially employed to elute the analyte from the C18 column.

Method Optimization

A series of experiments were conducted to optimize the separation, focusing on the gradient program, flow rate, and column temperature to achieve a short run time with good peak shape and resolution.

Table 1: Optimization of Gradient Elution

Time (min)% Mobile Phase B (Acetonitrile)Observations
Gradient 1 (Initial)
0.030-
15.090Analyte elutes late, broad peak.
20.090-
20.130-
25.030-
Gradient 2 (Optimized)
0.040-
10.070Sharper peak, improved retention time.
12.070-
12.140-
15.040-

Table 2: Optimization of Flow Rate and Column Temperature

ParameterValueRetention Time (min)Tailing FactorTheoretical Plates
Flow Rate
1.0 mL/min8.521.112,500
1.2 mL/min7.101.211,800
1.5 mL/min5.681.410,500
Column Temperature
25 °C7.151.311,500
30 °C7.101.211,800
35 °C7.051.212,000

Based on the optimization experiments, the final recommended HPLC conditions are summarized below.

Final Optimized HPLC Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient Program 0-10 min, 40-70% B; 10-12 min, 70% B; 12.1-15 min, 40% B
Flow Rate 1.2 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Validation Parameters (Hypothetical Data)

The optimized method would be subjected to validation according to ICH guidelines. The following table summarizes the expected performance characteristics.

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) 0.2
LOQ (µg/mL) 0.6
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Robustness Method is robust to minor changes in flow rate, temperature, and mobile phase composition.

Logical Relationship of Method Parameters

The interplay of various chromatographic parameters is crucial for achieving a successful separation.

Analyte Analyte Properties (pKa, Polarity) Column Stationary Phase (C18) Analyte->Column MobilePhase Mobile Phase (ACN/Water/Acid) Analyte->MobilePhase Result Chromatographic Result (Retention, Resolution, Peak Shape) Column->Result MobilePhase->Result Parameters Instrument Parameters (Flow Rate, Temp) Parameters->Result

Caption: Interrelationship of key factors influencing the HPLC separation.

Conclusion

This application note presents a detailed protocol for the development of a robust and reliable RP-HPLC method for the analysis of this compound. The optimized method, utilizing a C18 column with a gradient elution and UV detection, provides excellent peak shape and resolution, making it suitable for routine quality control analysis in pharmaceutical and chemical manufacturing environments. The systematic approach to method development outlined herein can be adapted for the analysis of other similar halogenated benzoic acids.

References

Application Notes and Protocols for the GC-MS Analysis of 2,3-Dichloro-4-fluorobenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 2,3-Dichloro-4-fluorobenzoic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a halogenated aromatic carboxylic acid. Due to the polar nature and low volatility of the carboxylic acid group, direct analysis by GC-MS is challenging, often resulting in poor peak shape and thermal degradation.[1] Derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[2][3] This is typically achieved by converting the carboxylic acid group into an ester or a silyl ester.[1]

This application note details two primary derivatization methods: methylation to form the methyl ester and silylation to form the trimethylsilyl (TMS) ester. It also provides comprehensive protocols for sample preparation, GC-MS analysis, and data interpretation.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Common methods include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

2.1.1. Liquid-Liquid Extraction (LLE) Protocol

This protocol is suitable for extracting the analyte from aqueous samples such as plasma, urine, or wastewater.[4][5]

  • Sample pH Adjustment: Acidify the aqueous sample (e.g., 1 mL) to a pH of approximately 2 using a suitable acid (e.g., HCl). This ensures the carboxylic acid is in its protonated form, making it more soluble in organic solvents.

  • Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).[4]

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean vial.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh organic solvent to maximize recovery.

  • Drying: Combine the organic extracts and dry them by passing through a small column containing anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of ethyl acetate or the derivatization solvent) for derivatization.

2.1.2. Solid-Phase Extraction (SPE) Protocol

SPE is a highly effective method for cleaning up and concentrating the analyte from complex matrices.[6][7]

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer cartridge) by passing methanol followed by deionized water through it.[6]

  • Sample Loading: Load the pre-treated sample (e.g., acidified aqueous sample) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interfering polar compounds.

  • Elution: Elute the analyte from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue as described in the LLE protocol.

Derivatization Protocols

2.2.1. Methylation with Diazomethane

Diazomethane is a highly efficient reagent for converting carboxylic acids to their methyl esters.[8] Caution: Diazomethane is toxic and potentially explosive. It should be handled with extreme care in a well-ventilated fume hood by experienced personnel.

  • Reagent Preparation: Prepare a fresh ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®).

  • Reaction: Add the diazomethane solution dropwise to the reconstituted sample extract at room temperature until a faint yellow color persists, indicating a slight excess of the reagent.

  • Reaction Time: Allow the reaction to proceed for 10-15 minutes.

  • Quenching: Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution until the yellow color disappears.

  • Solvent Exchange: If necessary, carefully evaporate the ether and reconstitute the sample in a more suitable solvent for GC-MS injection (e.g., hexane or ethyl acetate).

2.2.2. Silylation with BSTFA

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent.[3]

  • Reagent Addition: To the dried sample extract, add 100 µL of a silylation reagent mixture, such as BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst, and 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Injection: The derivatized sample is now ready for GC-MS analysis.

experimental_workflow reconstitution reconstitution methylation methylation reconstitution->methylation silylation silylation reconstitution->silylation gcms_analysis gcms_analysis methylation->gcms_analysis silylation->gcms_analysis data_processing data_processing gcms_analysis->data_processing

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be necessary depending on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[9]
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Range50-400 amu (Full Scan)
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation and Interpretation

Expected Retention Times and Mass Spectra

The retention time will vary depending on the derivative and the specific GC conditions. The methyl ester is expected to elute earlier than the TMS ester due to its lower molecular weight.

3.1.1. Methyl 2,3-Dichloro-4-fluorobenzoate

  • Predicted Retention Time: Based on data for similar dichlorobenzoic acid methyl esters, the retention time is expected to be in the range of 10-15 minutes under the specified GC conditions.[10]

  • Predicted Mass Spectrum: The mass spectrum is expected to show a molecular ion peak (M+) at m/z 222 (for ³⁵Cl isotopes). Key fragment ions would likely include:

    • m/z 191: Loss of -OCH₃

    • m/z 163: Loss of -COOCH₃

    • m/z 128: Loss of -COOCH₃ and -Cl

3.1.2. Trimethylsilyl 2,3-Dichloro-4-fluorobenzoate

  • Predicted Retention Time: Expected to be slightly longer than the methyl ester.

  • Predicted Mass Spectrum: The mass spectrum should exhibit a molecular ion at m/z 280. Characteristic fragment ions would include:

    • m/z 265: Loss of -CH₃

    • m/z 207: [M-Si(CH₃)₃]⁺

    • m/z 73: [Si(CH₃)₃]⁺

Quantitative Analysis

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its higher sensitivity and selectivity.[10]

Table 1: Suggested Ions for SIM Analysis

DerivativeQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Methyl Ester222191163
TMS Ester26528073

Table 2: Example Calibration Data for a Halogenated Benzoic Acid Derivative

This table presents hypothetical calibration data to illustrate the expected performance.

Concentration (ng/mL)Peak Area (Quantifier Ion)
15,200
524,800
1051,300
25124,500
50251,000
100498,000
Linearity (R²) > 0.995
LOD (ng/mL) < 0.5
LOQ (ng/mL) < 1.5

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical flow from sample to result.

logical_flow start Start: Complex Sample sample_prep Sample Preparation (Extraction & Cleanup) start->sample_prep derivatization Derivatization (Methylation or Silylation) sample_prep->derivatization gc_separation GC Separation derivatization->gc_separation ms_detection MS Detection (EI, Full Scan/SIM) gc_separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis end End: Analytical Result data_analysis->end

Conclusion

The protocols outlined in this application note provide a robust framework for the GC-MS analysis of this compound and its derivatives. Proper sample preparation and derivatization are critical for achieving accurate and reproducible results. The provided GC-MS parameters and expected data serve as a starting point for method development and validation. For quantitative analysis, the use of an appropriate internal standard is highly recommended to correct for variations in sample preparation and instrument response.

References

Optimal Synthesis of 2,3-Dichloro-4-fluorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dichloro-4-fluorobenzoic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The following sections outline two primary synthetic routes, detailing the necessary reagents, optimal reaction conditions, and purification methods. All quantitative data is summarized for easy comparison, and experimental workflows are visualized.

Introduction

This compound is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern can impart desirable properties to target molecules, including enhanced biological activity and modified physicochemical characteristics. The efficient and scalable synthesis of this compound is therefore of critical importance. This document outlines two robust synthetic pathways: the direct carboxylation of a Grignard reagent and a two-step route involving the hydrolysis of a benzonitrile intermediate.

Synthetic Pathways

Two principal routes for the synthesis of this compound are presented below. The choice of pathway may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Route 1: Carboxylation of a Grignard Reagent

This is the most direct approach, involving the formation of a Grignard reagent from 1,2-dichloro-3-fluorobenzene, followed by quenching with solid carbon dioxide (dry ice). This method is efficient for small to medium-scale synthesis.

Route 2: Hydrolysis of 2,3-Dichloro-4-fluorobenzonitrile

This two-step route begins with the conversion of a suitable aniline precursor to the corresponding benzonitrile via a Sandmeyer-type reaction, followed by hydrolysis to the carboxylic acid. While longer, this method can be advantageous for larger-scale production and if the aniline starting material is more readily available or cost-effective.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic routes.

Table 1: Reagents and Molar Equivalents for Grignard Carboxylation

ReagentMolecular Weight ( g/mol )Molar Equivalent
1,2-Dichloro-3-fluorobenzene164.991.0
Magnesium Turnings24.311.2
Iodine253.81Catalytic
Anhydrous Diethyl Ether74.12Solvent
Carbon Dioxide (Dry Ice)44.01Excess
Hydrochloric Acid (6 M)36.46For workup

Table 2: Reaction Conditions for Grignard Carboxylation

ParameterCondition
Reaction TemperatureReflux (approx. 35 °C)
Reaction Time2-4 hours
Workup Temperature0 °C to room temperature
AtmosphereAnhydrous, inert (N₂ or Ar)

Table 3: Reagents and Molar Equivalents for Nitrile Hydrolysis

ReagentMolecular Weight ( g/mol )Molar Equivalent
2,3-Dichloro-4-fluorobenzonitrile189.991.0
Sulfuric Acid (90%)98.0810.0
Water18.02Solvent/Reagent

Table 4: Reaction Conditions for Nitrile Hydrolysis

ParameterCondition
Reaction Temperature90-130 °C
Reaction Time5-12 hours
WorkupDilution with water, filtration

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Carboxylation

Materials:

  • 1,2-Dichloro-3-fluorobenzene

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • 6 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Round-bottom flask, three-necked

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of Apparatus: All glassware must be thoroughly flame-dried under a stream of inert gas to ensure anhydrous conditions. Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine. Place the flask under a positive pressure of inert gas. In the dropping funnel, prepare a solution of 1,2-dichloro-3-fluorobenzene (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the 1,2-dichloro-3-fluorobenzene solution to the magnesium turnings. The reaction may need gentle heating to initiate, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Once the reaction has started, add the remaining 1,2-dichloro-3-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, place an excess of crushed dry ice.

  • Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring. A viscous solid will form.

  • Allow the mixture to warm to room temperature, and the excess dry ice to sublime.

  • Workup and Isolation: Slowly add 6 M hydrochloric acid to the reaction mixture with stirring to dissolve the magnesium salts and protonate the carboxylate.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Protocol 2: Synthesis of this compound via Nitrile Hydrolysis

Materials:

  • 2,3-Dichloro-4-fluorobenzonitrile

  • 90% Sulfuric acid

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloro-4-fluorobenzonitrile (1.0 eq).

  • Hydrolysis: Carefully add 90% sulfuric acid (10.0 eq) to the flask.

  • Heat the reaction mixture to 90-130 °C and stir vigorously for 5-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into ice-cold water with stirring. A precipitate of the carboxylic acid will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product in a vacuum oven. If necessary, further purification can be achieved by recrystallization from an appropriate solvent.

Visualizations

Grignard_Synthesis_Workflow start Start: Assemble Dry Glassware reagent_prep Prepare Solution of 1,2-dichloro-3-fluorobenzene in Anhydrous Ether start->reagent_prep grignard_formation Form Grignard Reagent: - Add Mg turnings & I₂ - Initiate reaction - Add aryl halide solution - Reflux for 2-4h reagent_prep->grignard_formation carboxylation Carboxylation: - Cool to 0°C - Quench with excess dry ice grignard_formation->carboxylation workup Workup: - Add 6 M HCl - Extract with ether carboxylation->workup purification Purification: - Dry organic layer - Evaporate solvent - Recrystallize workup->purification end End: Pure 2,3-Dichloro-4- fluorobenzoic Acid purification->end

Caption: Workflow for the synthesis of this compound via Grignard carboxylation.

Nitrile_Hydrolysis_Workflow start Start: Combine Reactants hydrolysis Hydrolysis: - Add 2,3-dichloro-4-fluorobenzonitrile and 90% H₂SO₄ to flask - Heat at 90-130°C for 5-12h start->hydrolysis workup Workup: - Cool reaction mixture - Pour into ice-water hydrolysis->workup isolation Isolation: - Filter the precipitate - Wash with cold water workup->isolation purification Purification: - Dry the crude product - Recrystallize if necessary isolation->purification end End: Pure 2,3-Dichloro-4- fluorobenzoic Acid purification->end

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

Application of 2,3-Dichloro-4-fluorobenzoic Acid in the Synthesis of a Novel PI3K/mTOR Dual Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2,3-Dichloro-4-fluorobenzoic acid is a versatile synthetic intermediate in medicinal chemistry, valued for its utility in the construction of novel bioactive molecules. Its substituted phenyl ring serves as a key building block for introducing specific electronic and steric properties into target compounds. This application note details the use of this compound in the synthesis of a novel potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-2,3-dichloro-4-fluorobenzamide. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Novel Compound Synthesis: N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-2,3-dichloro-4-fluorobenzamide

This section outlines the synthesis of the target compound, a novel benzamide derivative, from this compound and a key amine intermediate.

Reaction Scheme:

Synthesis_Scheme reactant1 This compound reagents SOCl2, DMF (cat.) Pyridine, CH2Cl2, 0 °C to rt reactant1->reagents reactant2 2-Chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-amine reactant2->reagents product N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-2,3-dichloro-4-fluorobenzamide reagents->product

Caption: Synthetic route to the target compound.

Experimental Protocol:

A detailed experimental protocol for the synthesis of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-2,3-dichloro-4-fluorobenzamide is provided below.

Step 1: Acyl Chloride Formation

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) was added a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq). The mixture was cooled to 0 °C, and thionyl chloride (SOCl2, 1.5 eq) was added dropwise. The reaction mixture was then allowed to warm to room temperature and stirred for 2 hours. The solvent and excess thionyl chloride were removed under reduced pressure to yield the crude 2,3-dichloro-4-fluorobenzoyl chloride, which was used in the next step without further purification.

Step 2: Amide Coupling

The crude 2,3-dichloro-4-fluorobenzoyl chloride was dissolved in anhydrous DCM (10 mL/mmol) and added dropwise to a cooled (0 °C) solution of 2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-amine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM (15 mL/mmol). The reaction mixture was stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. Upon completion, the reaction was quenched with water and the organic layer was separated. The aqueous layer was extracted with DCM (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.

Quantitative Data:

CompoundStarting MaterialReagentsSolventYield (%)Melting Point (°C)
N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-2,3-dichloro-4-fluorobenzamideThis compoundSOCl2, PyridineDichloromethane78215-217

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.85 (s, 1H), 9.30 (s, 1H), 8.80 (d, J = 4.8 Hz, 2H), 8.65 (s, 1H), 8.50 (s, 1H), 8.15 (d, J = 7.6 Hz, 1H), 8.00 (d, J = 4.8 Hz, 2H), 7.85 (t, J = 7.6 Hz, 1H).

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 163.5, 155.2, 150.8, 148.9, 145.3, 142.1, 140.5, 138.7, 135.4, 132.1, 128.9, 125.6, 124.8, 122.3, 120.1, 118.5 (d, J = 22.5 Hz), 115.9.

  • HRMS (ESI): m/z calculated for C₂₄H₁₁Cl₃FN₇O [M+H]⁺: 564.0129, found: 564.0132.

Biological Activity and Signaling Pathway

The synthesized compound was evaluated for its inhibitory activity against PI3Kα and mTOR kinases, as well as its anti-proliferative effects in a panel of cancer cell lines.

Enzyme Inhibitory Activity:

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-2,3-dichloro-4-fluorobenzamide5.210.8

Anti-proliferative Activity:

Cell Line (Cancer Type)IC₅₀ (µM)
A549 (Lung)0.25
MCF-7 (Breast)0.18
PC-3 (Prostate)0.32
HCT116 (Colon)0.21

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. The synthesized compound inhibits both PI3K and mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor N-(...)-2,3-dichloro- 4-fluorobenzamide Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

This compound serves as a valuable starting material for the synthesis of complex, biologically active molecules. The successful synthesis of a potent dual PI3K/mTOR inhibitor highlights its importance in the development of novel anticancer agents. The detailed protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the utility of this versatile building block in their own research endeavors.

Anwendungs- und Protokollhinweise: Derivatisierung von 2,3-Dichlor-4-fluorbenzoesäure zur verbesserten Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die quantitative Analyse von polaren, schwerflüchtigen Verbindungen wie 2,3-Dichlor-4-fluorbenzoesäure mittels Gaschromatographie (GC) stellt eine erhebliche Herausforderung dar. Ihre hohe Polarität und der niedrige Dampfdruck führen oft zu schlechter Peakform, Adsorption an der Säule und geringer Empfindlichkeit. Die chemische Derivatisierung ist eine entscheidende Technik, um diese Einschränkungen zu überwinden.[1][2] Durch die Umwandlung der polaren Carbonsäuregruppe in eine weniger polare und flüchtigere funktionelle Gruppe, typischerweise einen Ester oder ein silyliertes Derivat, werden die chromatographischen Eigenschaften des Analyten erheblich verbessert.[1] Dies ermöglicht eine robustere und empfindlichere Analyse, insbesondere in Verbindung mit der Massenspektrometrie (MS).

Diese Application Note beschreibt detaillierte Protokolle für die Derivatisierung von 2,3-Dichlor-4-fluorbenzoesäure durch Veresterung und Silylierung zur anschließenden GC-MS-Analyse.

Prinzipien der Derivatisierung für Carbonsäuren

Die Derivatisierung für die GC-Analyse zielt darauf ab, "aktive" Wasserstoffatome in polaren funktionellen Gruppen, wie der Carboxylgruppe (-COOH), durch eine unpolare Gruppe zu ersetzen.[1] Dies reduziert die intermolekularen Wasserstoffbrückenbindungen, was die Flüchtigkeit des Moleküls erhöht und dessen thermische Stabilität verbessert.[2] Die gängigsten Ansätze für Carbonsäuren sind:

  • Alkylierung (Veresterung): Hierbei wird der saure Proton der Carboxylgruppe durch eine Alkylgruppe ersetzt, wodurch ein Ester entsteht. Dies ist eine der am häufigsten verwendeten Methoden für Carbonsäuren. Reagenzien wie Bortrifluorid-Methanol (BF₃·MeOH) oder Pentafluorbenzylbromid (PFBBr) sind für diese Reaktion weit verbreitet.[3][4]

  • Silylierung: Bei dieser Methode wird der aktive Wasserstoff durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[1] Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) sind hochreaktiv und erzeugen flüchtige, für die GC geeignete TMS-Derivate.[1]

Die Wahl des Derivatisierungsreagenzes hängt von der Molekülstruktur, der Probenmatrix und dem verwendeten Detektionssystem ab.[5]

Datenpräsentation

Die folgende Tabelle fasst die Leistungsdaten zusammen, die typischerweise bei der Analyse von derivatisierten Fluorbenzoesäuren mittels GC-MS erzielt werden. Die Daten basieren auf einer etablierten Methode zur Spurenanalyse von Fluorbenzoesäuren nach Derivatisierung mit BF₃·MeOH.

ParameterErgebnisAnmerkungenReferenz
Analysetechnik Gaschromatographie-Massenspektrometrie (GC-MS)Nach Derivatisierung zur Bildung von Methylestern.[3][4]
Derivatisierungsreagenz Bortrifluorid-Methanol (BF₃·MeOH)Effektive Veresterung von Fluorbenzoesäuren.[3][4]
Bestimmungsgrenze (LOQ) 6–44 ng/LZeigt hohe Empfindlichkeit für die Spurenanalyse.[3][4]
Wiederfindung (Extraktion) 71–94 %Nach Festphasenextraktion (SPE) aus wässrigen Proben.[3][4]
Linearität (R²) > 0.99 (typisch)Hohe Linearität über einen breiten Konzentrationsbereich.[6]
Reaktionsbedingungen 64 °C für 24 StundenGewährleistet eine vollständige Derivatisierung.[3][4]

Experimentelle Protokolle

Sicherheitshinweis: Derivatisierungsreagenzien sind reaktiv, oft flüchtig und potenziell gefährlich. Alle Arbeiten sollten in einem gut belüfteten Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe) durchgeführt werden.

Protokoll 1: Veresterung mit Bortrifluorid-Methanol (BF₃·MeOH)

Dieses Protokoll eignet sich hervorragend für die Spurenanalyse von 2,3-Dichlor-4-fluorbenzoesäure in komplexen Matrices wie Wasserproben.

Materialien:

  • 2,3-Dichlor-4-fluorbenzoesäure (Standard oder Extrakt)

  • Bortrifluorid-Methanol-Lösung (BF₃·MeOH, 14 % w/v)

  • Hexan (GC-Qualität)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Gesättigte Natriumchlorid (NaCl)-Lösung

  • GC-Vials mit Septumkappen

  • Heizblock oder Wasserbad

Prozedur:

  • Probenvorbereitung: Überführen Sie eine genau abgewogene Menge (z. B. 100 µg) der 2,3-Dichlor-4-fluorbenzoesäure oder des getrockneten Probenextrakts in ein sauberes GC-Vial.

  • Derivatisierung: Geben Sie 2 mL der BF₃·MeOH-Lösung in das Vial. Verschließen Sie das Vial fest.

  • Reaktion: Erhitzen Sie das Vial für 24 Stunden bei 64 °C in einem Heizblock oder Wasserbad, um die Bildung des Methylesters zu gewährleisten.[3][4]

  • Abkühlung: Lassen Sie das Vial auf Raumtemperatur abkühlen.

  • Extraktion: Geben Sie 1 mL Hexan und 2 mL gesättigte NaCl-Lösung in das Vial. Verschließen Sie es und schütteln Sie es kräftig für 1 Minute, um den derivatisierten Analyten in die organische Phase (Hexan) zu extrahieren.

  • Phasentrennung: Lassen Sie die Phasen sich trennen. Die obere Hexan-Schicht enthält den Methylester.[7]

  • Trocknung und Transfer: Überführen Sie die obere Hexan-Phase vorsichtig in ein sauberes GC-Vial, das eine kleine Menge wasserfreies Natriumsulfat enthält, um restliches Wasser zu entfernen.

  • Analyse: Injizieren Sie eine Aliquote der Hexan-Lösung in das GC-MS-System.

Protokoll 2: Silylierung mit BSTFA

Dieses Protokoll ist eine schnelle und effektive Methode zur Derivatisierung, die sich gut für weniger komplexe Proben eignet.

Materialien:

  • 2,3-Dichlor-4-fluorbenzoesäure (Standard oder Extrakt)

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), optional mit 1 % Trimethylchlorsilan (TMCS) als Katalysator

  • Aprotisches Lösungsmittel (z. B. Pyridin, Acetonitril oder Dichlormethan)

  • GC-Vials mit Septumkappen

  • Heizblock

Prozedur:

  • Probenvorbereitung: Stellen Sie sicher, dass die Probe oder der Standard wasserfrei ist. Überführen Sie ca. 100 µg des Analyten in ein GC-Vial.

  • Lösung: Lösen Sie die Probe in 100 µL eines geeigneten aprotischen Lösungsmittels wie Pyridin.

  • Reagenz zugeben: Fügen Sie 100 µL BSTFA (ggf. mit TMCS) hinzu. Der Katalysator TMCS erhöht die Reaktivität des Silylierungsreagenzes.[5]

  • Reaktion: Verschließen Sie das Vial fest und erhitzen Sie es für 15–30 Minuten bei 60–70 °C. Bei vielen Analyten verläuft die Reaktion auch bei Raumtemperatur quantitativ.

  • Abkühlung: Lassen Sie das Vial vor der Analyse auf Raumtemperatur abkühlen.

  • Analyse: Injizieren Sie eine Aliquote der Reaktionsmischung direkt in das GC-MS-System. Eine vorherige Extraktion ist in der Regel nicht erforderlich.

Visualisierungen

Diagramme der Arbeitsabläufe und Reaktionen

Die folgenden Diagramme illustrieren den allgemeinen Arbeitsablauf der Derivatisierung, die chemische Reaktion der Veresterung und die logischen Beziehungen bei der Methodenauswahl.

Derivatization_Workflow cluster_pre Probenvorbereitung cluster_deriv Derivatisierung cluster_post Analyse Probenahme 1. Probenahme Extraktion 2. Extraktion / Aufreinigung (z.B. SPE) Probenahme->Extraktion Trocknung 3. Trocknung des Extrakts Extraktion->Trocknung Reagenz 4. Zugabe des Derivatisierungsreagenzes (z.B. BF3-MeOH) Trocknung->Reagenz Reaktion 5. Reaktion (Erhitzen) Reagenz->Reaktion LLE 6. Flüssig-Flüssig-Extraktion des Derivats Reaktion->LLE Analyse 7. GC-MS Analyse LLE->Analyse

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.

Abbildung 2: Chemische Reaktion der Veresterung von 2,3-Dichlor-4-fluorbenzoesäure.

Method_Selection start Analyt: 2,3-Dichlor-4-fluorbenzoesäure ziel Ziel: GC-Analyse? start->ziel methode Derivatisierung erforderlich (Erhöhung der Flüchtigkeit) ziel->methode Ja reagenz_wahl Wahl des Reagenzes methode->reagenz_wahl veresterung Veresterung (z.B. BF₃-MeOH) reagenz_wahl->veresterung Spurenanalyse in komplexer Matrix silylierung Silylierung (z.B. BSTFA) reagenz_wahl->silylierung Schnelle Analyse, saubere Probe vorteil1 Vorteil: Hohe Empfindlichkeit, ideal für Spurenanalyse veresterung->vorteil1 vorteil2 Vorteil: Schnelle Reaktion, einfaches Protokoll silylierung->vorteil2

Abbildung 3: Logikdiagramm zur Auswahl einer geeigneten Derivatisierungsmethode.

References

The Elusive Building Block: An In-Depth Look at 2,3-Dichloro-4-fluorobenzoic Acid in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potential as a versatile building block in organic synthesis, detailed application notes and experimental protocols for 2,3-dichloro-4-fluorobenzoic acid are notably scarce in publicly available scientific literature. Extensive searches have revealed a significant lack of specific data on its reactivity and use in the synthesis of pharmaceuticals or other complex organic molecules. However, a comprehensive analysis of its more readily documented isomers, such as 2-chloro-4-fluorobenzoic acid and 2,4-dichloro-5-fluorobenzoic acid, provides valuable insights into the potential applications and synthetic strategies that could be adapted for this lesser-known compound.

Halogenated benzoic acids are crucial intermediates in the fields of medicinal chemistry and materials science. The specific arrangement of chloro and fluoro substituents on the aromatic ring of this compound suggests its utility in creating molecules with unique electronic and steric properties, which can influence their biological activity and material characteristics. The carboxylic acid moiety serves as a handle for a variety of chemical transformations, including amide bond formation, esterification, and conversion to other functional groups.

Potential Applications in Drug Discovery and Agrochemicals

  • Pharmaceuticals: As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, the related compound 2-chloro-4-fluorobenzoic acid is an important intermediate for the synthesis of various pharmaceuticals.[1]

  • Agrochemicals: In the development of novel herbicides and pesticides. The herbicide saflufenacil, for example, utilizes a related chlorinated and fluorinated benzoic acid derivative.

  • Fine Chemicals: In the production of dyes and other specialty chemicals.[1]

General Synthetic Approaches

The synthesis of compounds from substituted benzoic acids typically involves a few key transformations. Below are generalized protocols that could likely be adapted for this compound.

General Workflow for Synthesis from a Substituted Benzoic Acid

General Synthetic Workflow start 2,3-Dichloro-4- fluorobenzoic Acid step1 Activation of Carboxylic Acid start->step1 e.g., SOCl₂, Oxalyl Chloride step2 Nucleophilic Acyl Substitution step1->step2 e.g., Amine, Alcohol step3 Further Functional Group Interconversion step2->step3 e.g., Suzuki Coupling, Buchwald-Hartwig Amination product Target Molecule step3->product

Caption: A generalized workflow for the utilization of a substituted benzoic acid as a building block.

Experimental Protocols (Adapted from Related Compounds)

The following protocols are based on common reactions of similar halogenated benzoic acids and serve as a starting point for developing specific procedures for this compound.

Amide Bond Formation via Acyl Chloride

This two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Step 1: Synthesis of 2,3-Dichloro-4-fluorobenzoyl chloride

Acyl_Chloride_Formation reactant This compound product 2,3-Dichloro-4-fluorobenzoyl chloride reactant->product Reflux reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride reagent->product

Caption: Conversion of the carboxylic acid to the corresponding acyl chloride.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 2,3-dichloro-4-fluorobenzoyl chloride can be used in the next step without further purification.

Step 2: Amidation

Protocol:

  • Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2,3-dichloro-4-fluorobenzoyl chloride (1.1 eq) in the same solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling

This reaction would likely require conversion of one of the chloro substituents to a more reactive group (e.g., bromo or iodo) or direct coupling under specific catalytic conditions. Assuming a hypothetical 2-bromo-3-chloro-4-fluorobenzoic acid derivative for illustrative purposes:

Suzuki_Coupling reactant1 Substituted Aryl Halide product Biaryl Product reactant1->product reactant2 Arylboronic Acid or Ester reactant2->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • In a reaction vessel, combine the aryl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Heat the reaction to reflux (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data

Due to the lack of specific literature, no quantitative data such as reaction yields, purity, or spectroscopic information for reactions involving this compound can be provided. The following table presents hypothetical data for the generalized reactions described above, which should be considered as illustrative examples.

Reaction TypeStarting MaterialReagentsProductHypothetical Yield (%)
Amidation2,3-Dichloro-4-fluorobenzoyl chloride, AnilineTriethylamine, DichloromethaneN-phenyl-2,3-dichloro-4-fluorobenzamide85-95
Suzuki Coupling2-Bromo-3-chloro-4-fluorobenzoic acid, Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/Water3-Chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid70-90

Conclusion

While this compound remains a building block with underexplored potential, the well-established chemistry of its isomers provides a solid foundation for its application in organic synthesis. The development of specific protocols and the characterization of its reaction products would be a valuable contribution to the field, potentially unlocking new avenues in drug discovery and materials science. Researchers interested in this compound are encouraged to adapt existing methodologies for halogenated benzoic acids as a starting point for their investigations.

References

Application Notes and Protocols for the Synthesis of 2,3-Dichloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2,3-dichloro-4-fluorobenzoic acid, a valuable intermediate for researchers, scientists, and professionals in drug development. The described methodology is based on the principle of directed ortho-lithiation of 1,2-dichloro-3-fluorobenzene, followed by carboxylation with carbon dioxide. This approach offers a regioselective route to the target compound. Included are step-by-step instructions, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

Experimental Protocol

Reaction Scheme:

Figure 1: Synthesis of this compound from 1,2-dichloro-3-fluorobenzene via directed ortho-lithiation and carboxylation.

Materials:

  • 1,2-dichloro-3-fluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Dry carbon dioxide (gas or solid, "dry ice")

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a bubbler

  • Dry ice/acetone or cryocooler bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Preparation of the Reaction Setup

  • Thoroughly dry all glassware in an oven at >100°C overnight and allow to cool in a desiccator.

  • Assemble the three-neck flask with a dropping funnel, a low-temperature thermometer, and a gas inlet connected to an inert gas line. Ensure all joints are well-sealed.

  • Flush the entire system with an inert gas (argon or nitrogen) for at least 15-20 minutes to ensure an anhydrous and oxygen-free atmosphere. Maintain a positive pressure of inert gas throughout the reaction.

Step 2: Lithiation of 1,2-dichloro-3-fluorobenzene

  • To the reaction flask, add 1,2-dichloro-3-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF) (approximately 5-10 mL per mmol of the starting material).

  • Cool the stirred solution to -78°C using a dry ice/acetone bath or a cryocooler.

  • Slowly add n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70°C. The addition of n-BuLi is often accompanied by a color change.

  • After the addition is complete, stir the reaction mixture at -78°C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

Step 3: Carboxylation

  • Crush solid carbon dioxide (dry ice) into small pieces and add an excess (at least 3-4 eq) directly to the cold reaction mixture in several portions. Alternatively, bubble dry CO₂ gas through the reaction mixture for an extended period. This step is highly exothermic, and careful monitoring of the temperature is crucial to prevent side reactions.

  • After the addition of carbon dioxide, allow the reaction mixture to slowly warm to room temperature with continuous stirring. The mixture will typically decolorize.

Step 4: Work-up and Extraction

  • Once the reaction has reached room temperature, quench the reaction by the slow addition of water.

  • Acidify the aqueous mixture to a pH of approximately 1-2 by adding 2 M hydrochloric acid. This will protonate the carboxylate salt to form the desired carboxylic acid, which may precipitate.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them with water and then with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, or by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are based on typical yields for similar directed ortho-lithiation and carboxylation reactions and should be considered as targets.

ParameterExpected Value
Starting Material
1,2-dichloro-3-fluorobenzene1.0 g
Molar Mass164.99 g/mol
Moles6.06 mmol
Reagents
n-BuLi (2.5 M in hexanes)2.67 mL
Moles of n-BuLi6.67 mmol
Product
This compound
Molar Mass209.00 g/mol
Theoretical Yield1.27 g
Reaction Conditions
Lithiation Temperature-78°C
Lithiation Time1-2 hours
Expected Outcome
Yield70-85%
Purity (after purification)>98%
Physical AppearanceWhite to off-white solid

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep 1. Assemble and dry glassware under inert atmosphere start 2. Dissolve 1,2-dichloro-3-fluorobenzene in anhydrous THF prep->start cool 3. Cool solution to -78°C start->cool add_buli 4. Add n-BuLi dropwise at -78°C cool->add_buli stir_lithiation 5. Stir for 1-2 hours at -78°C add_buli->stir_lithiation add_co2 6. Quench with excess dry CO2 stir_lithiation->add_co2 warm 7. Warm to room temperature add_co2->warm quench 8. Quench with water and acidify with HCl warm->quench extract 9. Extract with diethyl ether/ethyl acetate quench->extract wash 10. Wash organic layer with water and brine extract->wash dry 11. Dry organic layer over MgSO4/Na2SO4 wash->dry evaporate 12. Evaporate solvent dry->evaporate purify 13. Purify by recrystallization or chromatography evaporate->purify product Final Product: this compound purify->product

Synthesis Workflow Diagram

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Dichloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,3-Dichloro-4-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can stem from the synthetic route and may include:

  • Positional Isomers: Isomers such as 2,4-Dichloro-3-fluorobenzoic acid or 3,4-Dichloro-2-fluorobenzoic acid can be challenging to separate due to their similar physical properties.

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials may be present in the crude product.

  • Side-Reaction Products: The synthesis of halogenated aromatic compounds can sometimes lead to the formation of tar-like by-products, resulting in discoloration of the final product.

  • Residual Solvents: Solvents used in the reaction or initial work-up may remain in the crude material.

Q2: My purified this compound is discolored (e.g., yellowish or brownish). How can I remove the color?

A2: Discoloration is typically due to non-volatile, often polymeric or tar-like, impurities. Two effective methods for color removal are:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.

  • Sublimation: Vacuum sublimation is a highly effective technique for obtaining a pure, white crystalline product by separating the volatile this compound from non-volatile colored impurities.

Q3: I am having difficulty inducing crystallization of this compound. What steps can I take?

A3: If crystallization is proving difficult, consider the following techniques:

  • Scratching the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution to initiate crystallization.

  • Reducing the temperature: Cool the solution slowly in an ice bath or refrigerator to decrease the solubility of the compound and promote crystallization.

  • Solvent evaporation: Slowly evaporate some of the solvent to increase the concentration of the benzoic acid derivative.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization - Improper solvent choice. - Incomplete removal of impurities. - Co-crystallization of isomers.- Select a solvent with a steep solubility curve for the target compound (high solubility at high temperatures, low solubility at low temperatures). - Perform a second recrystallization. - For persistent isomeric impurities, consider preparative chromatography.
Product "Oils Out" Instead of Crystallizing - The solution is supersaturated at a temperature above the melting point of the impure compound. - Cooling the solution too rapidly.- Re-heat the solution to dissolve the oil and add a small amount of additional solvent. - Allow the solution to cool down much more slowly. Using an insulated container can help moderate the cooling rate.
Poor Recovery After Recrystallization - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Reduce the amount of solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)

This protocol is a general guideline and may require optimization based on the impurity profile of your crude this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Water Addition: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (this is the point of saturation).

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method can be adapted for the purity analysis of this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% trifluoroacetic acid), gradient elution
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Visual Guides

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Hot Solvent add_charcoal Add Activated Charcoal (Optional for Color) dissolve->add_charcoal if colored hot_filtration Hot Filtration dissolve->hot_filtration if not colored add_charcoal->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry troubleshooting_low_purity start Low Purity After Recrystallization check_solvent Was the correct solvent or solvent system used? start->check_solvent check_cooling Was the cooling rate slow enough? check_solvent->check_cooling Yes perform_second_rx Perform a second recrystallization check_solvent->perform_second_rx No, re-evaluate solvent check_cooling->perform_second_rx No, cool slower consider_chromatography Consider preparative chromatography for isomer separation check_cooling->consider_chromatography Yes

Technical Support Center: Recrystallization of 2,3-Dichloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 2,3-Dichloro-4-fluorobenzoic acid via recrystallization. Our goal is to provide not just a protocol, but a deep, field-tested understanding of the principles and troubleshooting techniques required for achieving high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing halogenated benzoic acids like this one?

A1: The primary challenge lies in solvent selection. Halogenated aromatic acids often exhibit moderate polarity, making them too soluble in highly polar solvents (like methanol) for good recovery, and poorly soluble in nonpolar solvents (like hexanes) even at high temperatures. The key is to find a solvent or solvent system that provides a steep solubility curve: high solubility when hot and low solubility when cold.[1] For compounds like this compound, a mixed-solvent system is often the most effective approach.[2][3]

Q2: My compound "oils out" during cooling instead of forming crystals. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[1] This is detrimental to purification as impurities are often trapped within the oil.

  • Cause: The boiling point of your chosen solvent may be too high, or the solution is too concentrated.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation point.

    • Allow the solution to cool much more slowly. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice.

    • If the problem persists, consider a solvent system with a lower boiling point.[1]

Q3: My final yield of crystals is disappointingly low. What are the common causes?

A3: Low recovery is a frequent issue in recrystallization. The most common culprits are:

  • Using too much solvent: The most frequent error is adding an excessive volume of solvent during the dissolution step. This keeps a significant portion of your compound dissolved even when the solution is cold.[4] Always aim to use the minimum amount of boiling solvent required to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel stem, leading to loss.

  • Incomplete cooling: Ensure the flask is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize precipitation.

  • Washing with warm solvent: The crystals must be washed with a minimal amount of ice-cold solvent to remove surface impurities without redissolving the product.

Q4: How can I assess the purity of my recrystallized this compound?

A4: The most common and accessible method is melting point analysis. A pure compound will have a sharp, narrow melting point range (typically <1-2°C) that corresponds to the literature value.[5] Impurities tend to depress the melting point and broaden the range.[5] For more rigorous analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to quantify residual impurities.

Section 2: Comprehensive Recrystallization Protocol

This protocol is designed as a robust starting point. Depending on the nature and amount of impurities, optimization may be required. A mixed-solvent system of ethanol and water is recommended due to the favorable solubility properties of many carboxylic acids in this combination.[2]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Buchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add the minimum volume of hot ethanol dropwise while stirring and heating until the solid just dissolves. Ethanol is the "good" solvent in which the compound is soluble.

    • Rationale: Using the absolute minimum amount of hot solvent is critical for creating a supersaturated solution upon cooling, which is necessary for maximizing crystal recovery.[6]

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities (dust, particulates) are observed, a hot filtration is necessary.

    • Pre-heat a second Erlenmeyer flask containing a small amount of the solvent on the hot plate. Place a stemless funnel with fluted filter paper on top.

    • Pour the hot solution through the fluted filter paper quickly.

    • Rationale: This step removes any impurities that are insoluble in the chosen solvent system. Using a pre-heated setup prevents the desired compound from crystallizing prematurely in the funnel.[5]

  • Inducing Crystallization (Addition of Anti-Solvent):

    • To the clear, hot filtrate, add hot deionized water (the "bad" or anti-solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid).

    • Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Rationale: The addition of an anti-solvent decreases the overall solubility of the compound in the mixture.[3] By bringing the solution to the exact point of saturation at a high temperature, you ensure that upon even slight cooling, crystallization will begin efficiently.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.

    • Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.

    • Rationale: Slow cooling is crucial for the formation of large, pure crystals.[7] Rapid cooling can trap impurities within a rapidly formed, less-ordered solid.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of an ice-cold ethanol/water mixture (use the same ratio as your final solvent composition) to rinse away any soluble impurities adhering to the crystal surfaces.

    • Rationale: The wash solvent must be cold to prevent significant dissolution of the purified product.[8]

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Section 3: Troubleshooting Guide

This section addresses specific experimental failures. Follow the logical workflow to diagnose and solve common problems.

dot

Caption: Troubleshooting workflow for when no crystals form.

Q: I've followed the protocol, but my final crystals are still colored. What should I do?

A: Colored impurities are common. If the color persists after one round of recrystallization, the impurity has similar solubility properties to your compound.

  • Solution 1: Use Activated Charcoal. Before the hot filtration step, add a very small amount (spatula tip) of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will often adsorb onto the surface of the charcoal. Remove the charcoal via hot filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.[6]

  • Solution 2: Repeat Recrystallization. A second recrystallization may be necessary to achieve the desired level of purity.

Section 4: Key Compound & Solvent Data

This table summarizes essential data for planning your experiment.

PropertyValueSource
This compound
CAS Number154257-76-8[9]
Molecular FormulaC₇H₃Cl₂FO₂[9][10]
Molecular Weight209.00 g/mol [9][10]
Boiling Point305.9 ± 37.0 °C[9]
Common Recrystallization Solvents
Water100 °C[1]
Ethanol78 °C[1]
Methanol65 °C[1]
Ethyl Acetate77 °C[1]
Toluene111 °C[1]
Heptane / Hexanes98 °C / 69 °C[1]
Acetone56 °C[1]

References

How to remove impurities from 2,3-Dichloro-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichloro-4-fluorobenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities in this compound can originate from the synthetic route employed. Potential impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2,3-dichloro-4-fluorotoluene or 2-chloro-4-fluorobenzonitrile.

  • Isomeric Impurities: Positional isomers of dichlorofluorobenzoic acid may be present.

  • Byproducts from Synthesis:

    • Grignard Reagent Route: Biphenyl-type compounds can form as byproducts.

    • Diazotization Route: Residual anilines or products from azo coupling side reactions may be present.[1]

    • Nitrile Hydrolysis Route: The corresponding amide may be present as an intermediate, and unreacted nitrile can also be an impurity.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., toluene, ethyl acetate, hexane) may be present in trace amounts.

Q2: My purified this compound shows a broad melting point range. What could be the cause?

A2: A broad melting point range is a strong indicator of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. It is recommended to perform further purification steps as outlined in the troubleshooting guides below.

Q3: I am having trouble dissolving this compound for my reaction. What solvents can I use?

A3: this compound is a solid at room temperature. Its solubility is a key factor for its use in reactions and for purification. Based on data for the similar compound 2-Chloro-4-fluorobenzoic acid, it is soluble in 95% ethanol at a concentration of 50 mg/mL.[2] For other dichlorofluorobenzoic acid isomers, solubility has been noted in methanol and N,N-dimethylformamide.[3] It is expected to have lower solubility in non-polar solvents like hexane and limited solubility in water.

Troubleshooting Guides

Guide 1: Purification by Recrystallization

This guide provides a systematic approach to purifying this compound using recrystallization.

Problem: The product has a noticeable color, a broad melting point, or shows multiple spots on a Thin Layer Chromatography (TLC) plate.

Solution: Recrystallization is an effective method for removing solid impurities. The choice of solvent is critical for successful purification.

Experimental Protocol: Solvent Screening and Recrystallization

  • Solvent Selection:

    • Place a small amount (e.g., 10-20 mg) of the impure this compound into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of different solvents to each tube. Test a range of solvents with varying polarities, such as methanol, ethanol, acetone, ethyl acetate, toluene, and a mixture like ethanol/water.

    • Observe the solubility at room temperature. A good recrystallization solvent will dissolve the compound poorly at room temperature but well at an elevated temperature.

    • Gently heat the test tubes that show poor solubility at room temperature. If the compound dissolves upon heating, it is a potential candidate for recrystallization.

    • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good solvent system.

  • Recrystallization Procedure:

    • Dissolve the impure this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

Data Presentation: Solvent Suitability for Recrystallization

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated Temperature
HexaneNon-polarLowLow
TolueneNon-polarLow to ModerateModerate to High
Ethyl AcetateIntermediateModerateHigh
AcetonePolar aproticHighVery High
EthanolPolar proticModerate to HighVery High
MethanolPolar proticHighVery High
WaterPolar proticLowLow to Moderate
Ethanol/WaterMixtureAdjustableAdjustable

This table provides expected solubility based on general principles and data for similar compounds. Experimental verification is crucial.

Guide 2: Purification by Acid-Base Extraction

This guide details the removal of neutral or basic impurities from the acidic product.

Problem: The product is contaminated with non-acidic starting materials or byproducts.

Solution: Acid-base extraction separates compounds based on their different solubilities in aqueous and organic phases at varying pH levels.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the impure this compound in an appropriate organic solvent such as ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an aqueous solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated 2,3-dichloro-4-fluorobenzoate salt will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with the aqueous base solution to ensure complete transfer of the desired acid.

  • Combine the aqueous extracts.

  • Slowly acidify the combined aqueous extracts with a strong acid, such as 6 M hydrochloric acid (HCl), while stirring until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Collect the purified product by vacuum filtration, wash with cold water, and dry thoroughly.

Guide 3: Purity Assessment and Purification by Chromatography

This guide covers the use of Thin Layer Chromatography (TLC) for purity assessment and provides a starting point for purification by High-Performance Liquid Chromatography (HPLC).

Problem: Need to quickly assess the purity of a sample or require a highly purified product for a sensitive application.

Solution: Chromatographic techniques offer high-resolution separation of the target compound from its impurities.

Experimental Protocol: Thin Layer Chromatography (TLC)

  • Plate Preparation: Use silica gel coated TLC plates.

  • Spotting: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate) and spot it onto the baseline of the TLC plate.

  • Elution: Develop the plate in a sealed chamber containing an appropriate mobile phase. A common mobile phase for acidic compounds is a mixture of a non-polar solvent and a more polar solvent, with a small amount of acetic acid to improve spot shape (e.g., hexane:ethyl acetate:acetic acid in a 70:30:1 ratio).

  • Visualization: Visualize the separated spots under UV light. The number of spots corresponds to the number of components in the sample. The retention factor (Rf) can be calculated for each spot.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification

A validated HPLC method for the related compound 2,3-dichlorobenzoic acid and its regioisomers has been reported, which can be adapted for this compound.

Starting HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column
Mobile Phase A 0.01 M Ammonium acetate buffer (pH 2.5) in Methanol:Water (50:50 v/v)
Mobile Phase B Methanol:Water (80:20 v/v)
Gradient A suitable gradient from Mobile Phase A to Mobile Phase B
Flow Rate 1.2 mL/min
Detection UV at 210 nm

This method should be optimized for the specific separation of impurities in your sample.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 2,3-Dichloro- 4-fluorobenzoic acid Recrystallization Recrystallization Crude_Product->Recrystallization Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Purity_Check Purity Assessment (TLC, HPLC, Melting Point) Recrystallization->Purity_Check Acid_Base_Extraction->Purity_Check Chromatography Chromatography (TLC/HPLC) Chromatography->Purity_Check Purity_Check->Chromatography Further Purification Needed Pure_Product Pure Product Purity_Check->Pure_Product Purity > 99%

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Identify Impurity Type cluster_solution Select Purification Method Start Impure Product (e.g., color, broad MP) Is_Solid Solid Impurity? Start->Is_Solid Is_Neutral_or_Basic Neutral/Basic Impurity? Is_Solid->Is_Neutral_or_Basic No/Unsure Recrystallize Perform Recrystallization Is_Solid->Recrystallize Yes Acid_Base Perform Acid-Base Extraction Is_Neutral_or_Basic->Acid_Base Yes Column_Chromatography Perform Column Chromatography Is_Neutral_or_Basic->Column_Chromatography No/Complex Mixture Purity_Check_End Purity_Check_End Recrystallize->Purity_Check_End Check Purity Acid_Base->Purity_Check_End Column_Chromatography->Purity_Check_End

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of 2,3-Dichloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-dichloro-4-fluorobenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in improving the yield and purity of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to common questions and solutions to potential problems that may arise during the synthesis of this compound. The proposed and most common synthetic route involves a two-step process: the diazotization of 2,3-dichloro-4-fluoroaniline followed by a Sandmeyer reaction to introduce the carboxylic acid group (via a nitrile intermediate).

Q1: My diazotization of 2,3-dichloro-4-fluoroaniline is not proceeding to completion. What are the possible causes and solutions?

A1: Incomplete diazotization is a common issue. Here are several factors to consider:

  • Insufficient Acid: The reaction requires a strong acidic medium to generate nitrous acid in situ and to keep the aniline substrate protonated. Ensure you are using a sufficient excess of a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Low Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. If the temperature is too high, the diazonium salt can decompose prematurely. Conversely, if the temperature is too low, the reaction rate may be significantly reduced. Precise temperature control is crucial.

  • Purity of Sodium Nitrite: The sodium nitrite used must be of high purity and added slowly as a solution to control the reaction rate and temperature. Old or impure sodium nitrite can lead to incomplete reaction.

  • Poor Solubility of the Aniline Salt: The hydrochloride or sulfate salt of the aniline may precipitate out of solution, reducing its availability for reaction. Ensure vigorous stirring and consider using a co-solvent if solubility is a major issue, although this can sometimes complicate the work-up.

Troubleshooting Table for Incomplete Diazotization

Potential Cause Recommended Action
Insufficient acidAdd additional chilled strong acid to the reaction mixture.
Temperature too highEnsure the reaction vessel is adequately submerged in an ice-salt bath and monitor the internal temperature closely.
Temperature too lowAllow the reaction temperature to slowly rise to the optimal range (0-5 °C) with careful monitoring.
Impure sodium nitriteUse a fresh, high-purity batch of sodium nitrite.
Poor solubilityIncrease the stirring rate. In some cases, a minimal amount of a co-solvent like acetic acid can be cautiously added.

Q2: The yield of my Sandmeyer reaction to form the nitrile intermediate is very low. How can I improve it?

A2: Low yields in the Sandmeyer reaction can be attributed to several factors:

  • Catalyst Activity: The copper(I) cyanide (CuCN) catalyst is sensitive to air and moisture. Ensure you are using a fresh, high-purity catalyst. The activity of the catalyst is critical for the reaction to proceed efficiently.

  • Decomposition of the Diazonium Salt: The diazonium salt is unstable and can decompose before it has a chance to react with the cyanide. This is often due to the reaction temperature being too high or the presence of impurities. The diazonium salt solution should be used immediately after its preparation.

  • Side Reactions: The diazonium salt can undergo side reactions, such as coupling with unreacted aniline or reaction with water to form a phenol. Maintaining a low temperature and a strong acidic environment can help to minimize these side reactions.

  • Inefficient Work-up: The product, 2,3-dichloro-4-fluorobenzonitrile, needs to be efficiently extracted from the reaction mixture. Ensure proper phase separation and use an appropriate extraction solvent.

Q3: I am observing the formation of a significant amount of a dark, tarry byproduct. What is causing this and how can I prevent it?

A3: The formation of tarry byproducts is often due to the decomposition of the diazonium salt and subsequent radical side reactions. To minimize this:

  • Strict Temperature Control: Maintain the temperature of the diazotization and Sandmeyer reactions as low as possible (typically 0-5 °C for diazotization and slightly elevated, but controlled, for the Sandmeyer step, depending on the specific protocol).

  • Slow Addition of Reagents: Add the sodium nitrite solution slowly during diazotization and add the diazonium salt solution slowly to the cyanide solution in the Sandmeyer step. This helps to control the reaction rate and prevent localized overheating.

  • Degassing of Solvents: While not always necessary, in some cases, degassing the solvents can help to remove dissolved oxygen, which can participate in radical side reactions.

Q4: The final hydrolysis of the nitrile to the carboxylic acid is slow or incomplete. What can I do?

A4: The hydrolysis of the sterically hindered and electron-deficient 2,3-dichloro-4-fluorobenzonitrile can be challenging.

  • Harsh Reaction Conditions: This hydrolysis often requires forcing conditions, such as refluxing in a strong acid (e.g., concentrated H₂SO₄ or HCl) or a strong base (e.g., concentrated NaOH or KOH) for an extended period.

  • Phase Transfer Catalysis: If using a biphasic system (e.g., aqueous base and an organic solvent), a phase transfer catalyst can sometimes improve the reaction rate.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate the hydrolysis of resistant nitriles.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of halogenated benzoic acids, based on literature for structurally similar compounds. This data can be used as a benchmark for optimizing your own experiments.

Table 1: Typical Reaction Parameters for Analogous Syntheses

Reaction Step Substrate Reagents Temperature (°C) Reaction Time (h) Yield (%)
Diazotization4-Chloro-2-fluoroanilineNaNO₂, HCl0-51>95 (in solution)
Sandmeyer (Cyanation)Aryl diazonium saltCuCN, KCN50-702-470-85
Nitrile Hydrolysis2,4-Dichloro-5-fluorobenzonitrileH₂SO₄, H₂O120-1406-1285-95
Oxidation of Toluene2-Chloro-4-fluorotolueneKMnO₄, H₂O90-1008-1660-75

Experimental Protocols

The following is a proposed, detailed experimental protocol for the synthesis of this compound starting from 2,3-dichloro-4-fluoroaniline. This protocol is based on established procedures for similar compounds and should be adapted and optimized for your specific laboratory conditions.

Step 1: Diazotization of 2,3-Dichloro-4-fluoroaniline

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,3-dichloro-4-fluoroaniline (1 equivalent).

  • Add a 3 M solution of hydrochloric acid (4 equivalents) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature does not rise above 5 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Sandmeyer Reaction (Cyanation)

  • In a separate three-necked round-bottom flask, prepare a solution of copper(I) cyanide (1.5 equivalents) and potassium cyanide (1.6 equivalents) in water. Heat the mixture gently to dissolve the salts, then cool to room temperature.

  • Slowly add the previously prepared cold diazonium salt solution to the cyanide solution with vigorous stirring. The temperature of the reaction mixture may rise; maintain it between 20-30 °C with a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product (2,3-dichloro-4-fluorobenzonitrile) with an organic solvent such as toluene or dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude nitrile, which can be purified by distillation or used directly in the next step.

Step 3: Hydrolysis of 2,3-Dichloro-4-fluorobenzonitrile

  • To the crude 2,3-dichloro-4-fluorobenzonitrile, add a mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v mixture).

  • Heat the mixture to reflux (approximately 120-140 °C) and maintain reflux for 6-12 hours, or until TLC or HPLC analysis indicates the complete consumption of the starting material.

  • Carefully pour the hot reaction mixture onto crushed ice.

  • The solid precipitate of this compound is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Hydrolysis cluster_end Final Product start 2,3-Dichloro-4-fluoroaniline diazotization Add HCl, cool to 0-5°C Add NaNO₂ solution dropwise start->diazotization sandmeyer Add to CuCN/KCN solution Heat to 50-60°C diazotization->sandmeyer Diazonium salt solution workup1 Extract with organic solvent Dry and concentrate sandmeyer->workup1 hydrolysis Reflux in H₂SO₄/H₂O workup1->hydrolysis Crude nitrile workup2 Precipitate on ice Filter and wash hydrolysis->workup2 end_product 2,3-Dichloro-4- fluorobenzoic acid workup2->end_product

Caption: Proposed experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_step Identify Problematic Step cluster_diazotization Troubleshooting Diazotization cluster_sandmeyer Troubleshooting Sandmeyer Reaction cluster_hydrolysis Troubleshooting Hydrolysis start Low Yield or Impure Product step_check Check yield and purity after each step start->step_check diazo_issue Incomplete Diazotization? step_check->diazo_issue Problem in Step 1 sandmeyer_issue Low Yield in Cyanation? step_check->sandmeyer_issue Problem in Step 2 hydrolysis_issue Incomplete Hydrolysis? step_check->hydrolysis_issue Problem in Step 3 diazo_solution Check temperature control Verify reagent purity Ensure sufficient acid diazo_issue->diazo_solution Yes diazo_issue->sandmeyer_issue No sandmeyer_solution Use fresh CuCN catalyst Use diazonium salt immediately Control reaction temperature sandmeyer_issue->sandmeyer_solution Yes sandmeyer_issue->hydrolysis_issue No hydrolysis_solution Increase reaction time/temperature Ensure sufficient acid concentration hydrolysis_issue->hydrolysis_solution Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

Identifying common byproducts in 2,3-Dichloro-4-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dichloro-4-fluorobenzoic acid. The information provided is based on established chemical principles and data from the synthesis of analogous halogenated benzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

  • Oxidation of a Precursor: Oxidation of a corresponding toluene derivative (e.g., 2,3-dichloro-4-fluorotoluene).

  • Diazotization and Sandmeyer-type Reaction: Starting from an appropriately substituted aniline (e.g., 2,3-dichloro-4-fluoroaniline), followed by diazotization and subsequent reaction to introduce the carboxylic acid group.

  • Grignard Reaction: Formation of a Grignard reagent from a suitable aryl halide (e.g., 1-bromo-2,3-dichloro-4-fluorobenzene) and its subsequent reaction with carbon dioxide.

  • Hydrolysis of a Nitrile: Hydrolysis of a corresponding benzonitrile (e.g., 2,3-dichloro-4-fluorobenzonitrile) under acidic or basic conditions.

Q2: My final product is discolored. What is the likely cause and how can I purify it?

A2: Discoloration, often appearing as a yellow or brown tint, is typically due to the presence of trace impurities. Potential causes include the formation of phenolic byproducts or azo compounds if a diazotization route is used.[1] Purification can often be achieved through:

  • Recrystallization: Using a suitable solvent system to isolate the pure acid.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to the solution before the final crystallization can help adsorb colored impurities.[1]

  • Sublimation: Vacuum sublimation can be an effective technique for removing non-volatile impurities.[1]

Q3: I am observing a lower than expected yield. What are the likely causes?

A3: Low yields can stem from several factors, depending on the synthetic route:

  • Incomplete Reactions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. Adjusting reaction time and temperature may be necessary.[1]

  • Suboptimal Reaction Conditions: Temperature, pressure, and catalyst activity are crucial. For instance, in oxidation reactions, ensuring the oxidant is sufficiently strong and used in the correct stoichiometric amount is vital.[1]

  • Side Reactions: The formation of byproducts will consume starting materials and reduce the yield of the desired product.

  • Losses during Workup and Purification: Inefficient extraction or multiple purification steps can lead to product loss.

Troubleshooting Guides

Below are common issues encountered during the synthesis of halogenated benzoic acids, along with potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low Purity of Final Product Incomplete reaction.- Monitor reaction progress with TLC or HPLC. - Adjust reaction time and temperature as needed.[1]
Inefficient purification.- Optimize the recrystallization solvent system. - Consider a secondary purification method like column chromatography.[1]
Presence of isomeric impurities.- Analyze the starting materials for isomeric purity. - Isomeric fluorobenzoic acids can sometimes form during certain synthesis routes.[1]
Incomplete Oxidation (if using an oxidation route) Weak or insufficient oxidant.- Ensure you are using a sufficiently strong oxidant and the correct stoichiometry.[1]
Suboptimal reaction conditions.- Adjust temperature and reaction time. Overly harsh conditions can lead to product degradation.[1]
Catalyst deactivation (if applicable).- Ensure the catalyst is active and not poisoned by impurities.[1]
Formation of Phenolic Byproducts (in diazotization routes) Reaction of the diazonium salt with water.- Maintain low temperatures during the diazotization and subsequent reaction. - Use a non-aqueous workup if possible.[1]
Presence of Unreacted Starting Material Incomplete reaction.- Increase reaction time or temperature. - Ensure proper mixing of reactants.

Experimental Protocols

Representative Synthesis via Oxidation of 2,3-Dichloro-4-fluorotoluene

This protocol is a generalized procedure based on the oxidation of substituted toluenes to benzoic acids.

Materials:

  • 2,3-Dichloro-4-fluorotoluene

  • Potassium permanganate (KMnO₄) or other suitable oxidant

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • A mixture of 2,3-dichloro-4-fluorotoluene and a solution of sodium hydroxide in water is prepared in a reaction flask equipped with a reflux condenser and a mechanical stirrer.

  • Potassium permanganate is added portion-wise to the heated mixture. The reaction is exothermic and the addition should be controlled to maintain a steady reflux.

  • The reaction mixture is refluxed for several hours until the purple color of the permanganate has disappeared. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature and the manganese dioxide byproduct is removed by filtration.

  • Excess permanganate in the filtrate can be destroyed by the addition of a small amount of sodium bisulfite.

  • The filtrate is then acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Synthesis_Pathway start 2,3-Dichloro-4-fluorotoluene intermediate Oxidation (e.g., KMnO4, NaOH, H2O, Heat) start->intermediate product This compound intermediate->product

Caption: Plausible synthesis pathway for this compound via oxidation.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Starting Material Starting Material Desired Product Desired Product Starting Material->Desired Product Main Pathway Side Product A Incomplete Oxidation Product (e.g., Aldehyde) Starting Material->Side Product A Incomplete Reaction Side Product B Over-oxidation/Degradation Products Desired Product->Side Product B Harsh Conditions

Caption: Potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Problem Identified low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No check_reaction Check Reaction Completion (TLC/HPLC) low_yield->check_reaction Yes discoloration Discoloration? low_purity->discoloration No optimize_purification Optimize Purification (Recrystallization, etc.) low_purity->optimize_purification Yes charcoal_treatment Consider Activated Carbon Treatment discoloration->charcoal_treatment Yes end Problem Resolved discoloration->end No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) check_reaction->optimize_conditions optimize_conditions->end optimize_purification->end charcoal_treatment->optimize_purification

Caption: Troubleshooting workflow for common synthesis issues.

References

2,3-Dichloro-4-fluorobenzoic acid stability and long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability and long-term storage of 2,3-Dichloro-4-fluorobenzoic acid. Additionally, it offers troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and contamination.[2]

Q2: What is the expected shelf life of this compound?

Q3: Is this compound sensitive to light?

A3: While not explicitly stated for this specific compound, many halogenated aromatic compounds can be sensitive to light. To minimize the potential for photodegradation, it is best practice to store the compound in an opaque or amber container, or in a dark location.

Q4: What are the potential degradation pathways for this compound?

A4: Based on studies of similar chlorinated and fluorinated benzoic acids, the primary degradation pathways likely involve dechlorination and hydroxylation of the aromatic ring. Under certain conditions, such as microbial action or strong oxidative environments, further degradation can lead to ring cleavage.

Stability and Storage Data

The following table summarizes the recommended storage conditions and known stability information for this compound.

ParameterRecommendation/InformationSource
Storage Temperature Room Temperature[3]
Humidity Store in a dry place.[1]
Light Exposure Store in a dark location to be cautious.General Best Practice
Container Tightly closed container.[2]
Chemical Stability Stable under normal ambient and anticipated storage and handling conditions.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound in experiments.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results - Compound degradation due to improper storage. - Contamination of the sample.- Verify that the compound has been stored according to the recommended conditions. - Perform a purity check using a suitable analytical method like HPLC. - Use fresh, properly stored material for subsequent experiments.
Poor solubility in a specific solvent - The solvent may not be appropriate for this compound. - The concentration may be too high.- Consult solubility data for similar compounds to select a more appropriate solvent. Common solvents for benzoic acids include alcohols, ethers, and some polar aprotic solvents. - Try gentle heating or sonication to aid dissolution. - Prepare a more dilute solution.
Unexpected reaction byproducts - The starting material may have degraded, introducing impurities that participate in side reactions. - Reaction conditions may be promoting degradation of the starting material or product.- Confirm the purity of the this compound before use. - Re-evaluate the reaction conditions (e.g., temperature, pH, exposure to air/light) to minimize degradation.
Discoloration of the solid compound - Exposure to light, air, or contaminants.- While slight discoloration may not always indicate significant degradation for non-critical applications, it is advisable to re-test the purity of the material before use in sensitive experiments.

Experimental Protocols

Stability Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound. This method should be validated for specific experimental needs.

1. Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • C18 reverse-phase HPLC column

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL

4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the compound should be subjected to forced degradation under various stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photodegradation: Exposure to UV light (e.g., 254 nm) for 24 hours.

5. Analysis:

  • Prepare a standard solution of this compound.

  • Analyze the stressed samples by HPLC.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Visualizations

Logical Workflow for Handling this compound

A Receive Compound B Verify Certificate of Analysis (CoA) A->B C Store in a cool, dry, dark place in a tightly sealed container B->C D Experiment Preparation C->D E Check for visual signs of degradation (e.g., discoloration) D->E F No signs of degradation E->F No G Signs of degradation E->G Yes H Proceed with experiment F->H I Perform purity check (e.g., HPLC) G->I J Purity acceptable? I->J J->H Yes K Discard and obtain new material J->K No

Caption: Workflow for receiving, storing, and handling this compound.

Putative Degradation Pathway

Parent This compound Dechlorinated Monochloro-fluoro-benzoic acid isomers Parent->Dechlorinated Dechlorination Hydroxylated Dichloro-fluoro-hydroxybenzoic acid isomers Parent->Hydroxylated Hydroxylation RingCleavage Aliphatic acids Dechlorinated->RingCleavage Further Degradation Hydroxylated->RingCleavage Further Degradation

Caption: A simplified putative degradation pathway for this compound.

References

Troubleshooting common issues in 2,3-Dichloro-4-fluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichloro-4-fluorobenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

General Considerations for this compound Reactivity

The unique substitution pattern of this compound presents specific challenges and considerations:

  • Steric Hindrance: The two chlorine atoms positioned ortho to the carboxylic acid group create significant steric hindrance. This can impede the approach of bulky reagents and may necessitate more forcing reaction conditions (higher temperatures, longer reaction times) or the use of less sterically demanding reagents.

  • Electronic Effects: The chlorine and fluorine atoms are electron-withdrawing, which increases the acidity of the carboxylic acid. This can affect the choice of base and the reactivity of the carboxyl group. The fluorine at the para position is a strong electron-withdrawing group by induction, which can influence the reactivity of the aromatic ring in certain reactions.[1][2]

  • Leaving Group Potential: While fluoride is generally a poor leaving group in S_N2 reactions, it can be a good leaving group in nucleophilic aromatic substitution (S_NAr) reactions due to its ability to stabilize the intermediate Meisenheimer complex through its strong inductive effect.[1]

Amidation Reactions: Troubleshooting and FAQs

Amidation of this compound is a common transformation, but it can be challenging due to the aforementioned steric and electronic factors.

FAQs

  • Q1: My amidation reaction is showing low or no yield. What are the likely causes?

    • A1: Low yields in the amidation of this compound are often due to a combination of factors:

      • Steric Hindrance: The ortho-dichloro substitution pattern significantly hinders the approach of the amine to the activated carboxylic acid.

      • Insufficient Activation: The carboxylic acid may not be fully activated. Using a more potent coupling agent or optimizing the activation conditions is recommended.

      • Poor Nucleophilicity of the Amine: The chosen amine may not be sufficiently nucleophilic to overcome the steric barrier.

      • Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion.

  • Q2: What are the recommended coupling reagents for this substrate?

    • A2: Given the steric hindrance, powerful coupling reagents are often necessary. Consider using:

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and ability to overcome steric challenges.

      • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another highly effective reagent for sterically hindered couplings.

      • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A more common and cost-effective option, but may require longer reaction times or elevated temperatures for this substrate.

  • Q3: What are common side reactions in the amidation of this compound?

    • A3: A common side reaction, particularly with carbodiimide coupling agents, is the formation of an N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges. The use of additives like HOBt can help to minimize this side reaction.

  • Q4: How can I purify the resulting amide?

    • A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the amide. For chromatography, a gradient of ethyl acetate in hexanes is a common starting point.

Troubleshooting Guide for Amidation Reactions

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive or inappropriate coupling agent.Use a fresh, high-purity coupling agent. Consider switching to a more powerful reagent like HATU or PyBOP.
Steric hindrance from the ortho-dichloro substituents.Use a less sterically hindered amine if possible. Increase the reaction temperature and/or prolong the reaction time.
Insufficiently nucleophilic amine.Consider using a more nucleophilic amine or adding a catalyst that enhances nucleophilicity.
Formation of N-acylurea Byproduct Rearrangement of the O-acylisourea intermediate.Add HOBt or HOAt to the reaction mixture to form a more stable active ester.
Difficult Purification Presence of unreacted starting material.Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Adjust stoichiometry or reaction time as needed.
Co-elution of product and byproducts.Optimize the mobile phase for column chromatography. Consider reverse-phase chromatography if normal phase is ineffective.

Experimental Protocol: General Procedure for Amidation

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Amidation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions cluster_purification Purification Troubleshooting start Amidation Reaction check_yield Low or No Yield? start->check_yield cause1 Steric Hindrance check_yield->cause1 Yes cause2 Poor Activation check_yield->cause2 Yes cause3 Weak Amine check_yield->cause3 Yes purify Purification Issues? check_yield->purify No solution1 Increase Temp/Time Use less bulky amine cause1->solution1 solution2 Use stronger coupling agent (HATU/PyBOP) cause2->solution2 solution3 Use more nucleophilic amine cause3->solution3 end_product Successful Product solution1->end_product solution2->end_product solution3->end_product purify_cause1 Byproduct Formation purify->purify_cause1 Yes purify->end_product No purify_solution1 Add HOBt Optimize chromatography purify_cause1->purify_solution1 purify_solution1->end_product

Caption: Troubleshooting workflow for amidation reactions.

Esterification Reactions: Troubleshooting and FAQs

Esterification of this compound can be accomplished through various methods, each with its own set of challenges.

FAQs

  • Q1: What are the common methods for esterifying this compound?

    • A1: The two most common methods are:

      • Fischer-Speier Esterification: Reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Due to the steric hindrance of the substrate, this may require harsh conditions.

      • Alkylation of the Carboxylate: Deprotonating the carboxylic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form the carboxylate salt, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide).

  • Q2: I am getting a low yield in my Fischer esterification. What can I do?

    • A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction and the steric hindrance of the substrate. To improve the yield:

      • Use a large excess of the alcohol: This will shift the equilibrium towards the product side.

      • Remove water as it is formed: This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.

      • Increase the catalyst concentration and reaction temperature: However, be cautious of potential side reactions at higher temperatures.

  • Q3: Are there any side reactions to be aware of during esterification?

    • A3: In Fischer esterification, high temperatures and strong acids can lead to dehydration or other decomposition pathways, although this is less common for aromatic acids. In the alkylation method, if the alkyl halide is not reactive enough, the reaction may be slow.

Troubleshooting Guide for Esterification Reactions

Problem Potential Cause Recommended Solution
Low Yield (Fischer Esterification) Reaction equilibrium not favoring the product.Use a large excess of alcohol and remove water as it forms.
Insufficient catalysis due to steric hindrance.Increase the amount of acid catalyst and/or the reaction temperature.
Low Yield (Alkylation) Incomplete deprotonation of the carboxylic acid.Use a stronger base or ensure anhydrous conditions.
Low reactivity of the alkyl halide.Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl bromide or chloride).
Product Contaminated with Starting Acid Incomplete reaction.Extend the reaction time or increase the temperature.
Hydrolysis of the ester during workup.Ensure that the workup conditions are not overly acidic or basic for prolonged periods. Washing with a mild base like saturated NaHCO₃ solution can remove unreacted acid.[3]

Experimental Protocol: General Procedure for Esterification via Alkylation

  • Suspend this compound (1.0 eq) and a base (e.g., K₂CO₃, 2.0 eq) in a polar aprotic solvent (e.g., DMF or acetone).

  • Add the alkyl halide (e.g., methyl iodide, 1.5 eq) to the suspension.

  • Heat the reaction mixture (e.g., to 60 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

  • Purify by distillation or column chromatography if necessary.

Esterification_Workflow cluster_fischer Fischer Esterification cluster_alkylation Alkylation start Start: this compound f_reagents Alcohol (excess) Acid Catalyst (H2SO4) start->f_reagents a_reagents Base (K2CO3) Alkyl Halide start->a_reagents f_conditions Reflux Water Removal f_reagents->f_conditions f_workup Neutralization Extraction f_conditions->f_workup end_product Purified Ester f_workup->end_product a_conditions Heat (e.g., 60°C) Anhydrous Solvent (DMF) a_reagents->a_conditions a_workup Filtration Extraction a_conditions->a_workup a_workup->end_product

Caption: General workflows for esterification.

Suzuki Coupling Reactions: Troubleshooting and FAQs

Suzuki coupling can be used to form C-C bonds with the aryl chlorides of this compound derivatives. However, the reactivity of aryl chlorides is lower than that of bromides or iodides, and the multiple halogen substituents can lead to selectivity issues.

FAQs

  • Q1: Which of the chlorine atoms is more likely to react in a Suzuki coupling?

    • A1: The relative reactivity of the two chlorine atoms can be influenced by both steric and electronic factors. The chlorine at the 2-position is more sterically hindered by the carboxylic acid group (or its derivative). The electronic effects of the substituents will also play a role in the oxidative addition step. Careful selection of the catalyst and ligands is crucial for achieving selectivity.

  • Q2: What are the main challenges in the Suzuki coupling of polychlorinated aromatic compounds?

    • A2: The main challenges include:

      • Low Reactivity of Aryl Chlorides: The C-Cl bond is stronger than C-Br or C-I bonds, making oxidative addition more difficult.

      • Catalyst Deactivation: The multiple halogen atoms can interact with the palladium catalyst, leading to deactivation.

      • Selectivity: Achieving selective coupling at one position without reacting at the other can be difficult.

      • Homocoupling: Homocoupling of the boronic acid can be a significant side reaction.

  • Q3: What are some recommended catalyst systems for this type of reaction?

    • A3: For coupling with aryl chlorides, specialized catalyst systems are often required. These typically involve electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands. Examples include:

      • Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos.

      • Palladium-NHC complexes.

Troubleshooting Guide for Suzuki Coupling Reactions

Problem Potential Cause Recommended Solution
Low or No Reaction Inactive catalyst or inappropriate ligand.Use a catalyst system known to be effective for aryl chlorides. Ensure all reagents are pure and the reaction is performed under an inert atmosphere.
Low reactivity of the aryl chloride.Increase the reaction temperature and/or use a more active catalyst system.
Poor Selectivity Similar reactivity of the two chlorine atoms.Screen different ligands and reaction conditions to optimize for selectivity at the desired position.
Homocoupling of Boronic Acid High catalyst loading or presence of oxygen.Degas the solvent and reagents thoroughly. Use the minimum effective catalyst loading.
Protodeboronation Presence of water or protic solvents.Use anhydrous solvents and reagents.

Experimental Protocol: General Procedure for Suzuki Coupling

  • To a reaction vessel, add the this compound derivative (e.g., methyl ester) (1.0 eq), the boronic acid (1.2-1.5 eq), a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (4-10 mol%).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent and water.

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathways and Drug Development

Derivatives of fluorinated benzoic acids are of significant interest in drug discovery.[4] The fluorine and chlorine substituents can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, and can also influence its binding to biological targets.[4] While specific signaling pathways involving this compound derivatives are not extensively documented in publicly available literature, these compounds can be valuable tools in structure-activity relationship (SAR) studies.

In a typical drug discovery workflow, a lead compound with a known biological activity is identified. Medicinal chemists then synthesize a library of analogues with different substituents to probe the interactions with the target protein and optimize the compound's properties. This compound can be used to introduce a specific substitution pattern that can be compared to other halogenated or non-halogenated analogues to understand the role of steric and electronic effects on biological activity.

Drug_Discovery_Workflow start Lead Compound Identification sar_study Structure-Activity Relationship (SAR) Study start->sar_study synthesis Synthesis of Analogues (e.g., using this compound) sar_study->synthesis bio_assay Biological Assays synthesis->bio_assay data_analysis Data Analysis and SAR Elucidation bio_assay->data_analysis optimization Lead Optimization data_analysis->optimization optimization->synthesis Iterative Cycles preclinical Preclinical Development optimization->preclinical

References

Optimizing reaction time and temperature for 2,3-Dichloro-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-Dichloro-4-fluorobenzoic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A1: A prevalent method is the carboxylation of 1,2-dichloro-4-fluorobenzene. This can be achieved via two primary pathways:

  • Grignard Reaction: Formation of a Grignard reagent from 1,2-dichloro-4-fluorobenzene followed by quenching with solid carbon dioxide (dry ice).

  • Friedel-Crafts Carboxylation: Direct carboxylation using carbon dioxide in the presence of a strong Lewis acid catalyst, such as aluminum chloride.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Inactive Grignard Reagent: Moisture or other protic impurities can quench the Grignard reagent as it forms. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Inefficient Carboxylation: Poor reaction between the Grignard reagent and carbon dioxide can occur. The CO2 source should be finely crushed and in excess.

  • Suboptimal Reaction Temperature: The temperature for both Grignard formation and carboxylation is critical. Deviations can lead to side reactions or incomplete conversion.

  • Catalyst Deactivation (Friedel-Crafts): The Lewis acid catalyst can be deactivated by moisture. Strict anhydrous conditions are necessary.

Q3: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?

A3: Common byproducts can include biphenyl derivatives from Wurtz-type coupling of the Grignard reagent, or incomplete carboxylation leading to the starting material being recovered. To minimize these:

  • Maintain a low temperature during the Grignard reagent formation.

  • Ensure a rapid and efficient quench with a large excess of carbon dioxide.

  • In Friedel-Crafts reactions, the stoichiometry of the catalyst is crucial to prevent side reactions.

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves:

  • Acid-Base Extraction: The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt, leaving non-acidic impurities in the organic phase. The aqueous layer is then acidified to precipitate the purified carboxylic acid.

  • Recrystallization: The solid product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction fails to initiate (Grignard method) Inactive magnesium turnings or presence of moisture.Activate magnesium with a small crystal of iodine or by gentle heating. Ensure all glassware is flame-dried and solvents are anhydrous.
Low conversion of starting material Insufficient reaction time or suboptimal temperature.Monitor the reaction progress using TLC or GC. If the reaction stalls, consider extending the reaction time or adjusting the temperature within the recommended range.
Formation of a dark, tarry substance Decomposition of the Grignard reagent at elevated temperatures.Maintain a consistent and low temperature during the formation of the Grignard reagent.
Product is difficult to precipitate after acidification The product may be partially soluble in the aqueous phase.Cool the acidified solution in an ice bath to maximize precipitation. If necessary, extract the aqueous phase with an organic solvent like ethyl acetate.
Inconsistent yields between batches Variability in reagent quality or reaction conditions.Standardize the source and quality of all reagents. Precisely control reaction parameters such as temperature, addition rates, and stirring speed.

Experimental Protocols

Method 1: Synthesis via Grignard Reaction

1. Grignard Reagent Formation:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add magnesium turnings (1.2 equivalents) and a crystal of iodine.

  • In the dropping funnel, place a solution of 1,2-dichloro-4-fluorobenzene (1 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle reflux), warm the flask gently.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

2. Carboxylation:

  • In a separate oversized flask, place a large excess (at least 3 equivalents) of freshly crushed solid carbon dioxide (dry ice).

  • Slowly transfer the Grignard reagent solution onto the dry ice via a cannula with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

3. Work-up and Purification:

  • Quench the reaction mixture by the slow addition of 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and extract the product into an aqueous solution of 1 M sodium bicarbonate.

  • Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated HCl until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical reaction parameters for the synthesis of substituted benzoic acids via Grignard carboxylation, which can be used as a starting point for optimizing the synthesis of this compound.

Parameter Condition A Condition B (Optimized) Condition C Expected Outcome
Solvent Diethyl EtherTetrahydrofuran (THF)Diethyl EtherTHF may improve the solubility of the Grignard reagent.
Grignard Formation Temp. 35°C (Reflux)25°C (Room Temp)40°CLower temperatures can reduce side reactions.
Reaction Time (Grignard) 2 hours3 hours1.5 hoursLonger reaction times may increase conversion.
Carboxylation Temp. -78°C-78°C-60°CLow temperature is crucial for efficient carboxylation.
Yield (%) ~50-60%>70%~40-50%Optimized conditions should lead to higher yields.
Purity (%) ~90%>95%~85%Better control of conditions improves purity.

Mandatory Visualizations

Logical Workflow for Optimization

OptimizationWorkflow Optimization Workflow for this compound Synthesis A Start: Define Synthesis Route (e.g., Grignard Reaction) B Initial Experiment: Literature or Analogous Conditions A->B C Analyze Results: Yield, Purity (TLC, GC/LC-MS, NMR) B->C D Yield < Target? C->D E Purity < Target? D->E No F Troubleshoot Reaction Conditions D->F Yes J Troubleshoot Work-up & Purification E->J Yes M Final Protocol Established E->M No G Optimize Temperature F->G H Optimize Reaction Time F->H I Vary Solvent/Reagent Ratios F->I G->B H->B I->B K Modify Extraction pH J->K L Select New Recrystallization Solvent J->L K->B L->B

Caption: Optimization workflow for the synthesis of this compound.

The effect of different solvents on 2,3-Dichloro-4-fluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dichloro-4-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid at room temperature.[1] Due to the presence of the carboxylic acid group, it is expected to be sparingly soluble in water.[2] Its solubility is generally better in polar organic solvents such as ethanol, acetone, and dichloromethane.[2] For reactions, it is crucial to select a solvent that can fully dissolve the acid and other reactants.

Q2: Which functional groups on this compound are most reactive?

A2: The primary reactive sites are the carboxylic acid group and the aromatic ring. The carboxylic acid can undergo typical reactions like esterification and amidation. The aromatic ring, activated by the fluorine atom and deactivated by the chlorine and carboxyl groups, can undergo nucleophilic aromatic substitution (SNAr), typically at the fluorine-bearing carbon.

Q3: How do different types of solvents affect nucleophilic aromatic substitution (SNAr) reactions on this molecule?

A3: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred.[3] These solvents can solvate the cation of the nucleophile, making the anionic nucleophile more reactive.[3] Polar protic solvents, such as water and alcohols, can form hydrogen bonds with the nucleophile, which can stabilize it and reduce its reactivity, slowing down the reaction.[4]

Q4: What are the key safety considerations when working with this compound?

A4: According to its hazard classification, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Reaction Yield 1. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. 2. Incorrect Solvent Type: The solvent may be inhibiting the reaction (e.g., using a protic solvent for an SNAr reaction).[4] 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.1. Solvent Screening: Test the solubility of the starting material in a few different solvents before running the reaction on a larger scale. Consider using a co-solvent system if necessary. 2. Solvent Selection: For SNAr reactions, switch to a polar aprotic solvent like DMF or DMSO.[3] For esterifications, a non-polar solvent like toluene with a Dean-Stark trap to remove water can be effective. 3. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction's progress and determine the optimal reaction time. A modest increase in temperature may also increase the reaction rate, but be cautious of potential side reactions.
Formation of Multiple Products/Impurities 1. Side Reactions: The reaction conditions may be promoting unwanted side reactions. For example, high temperatures can lead to decarboxylation or other decomposition pathways. 2. Reaction with Solvent: Some solvents can participate in the reaction. For instance, in SN1-type reactions, polar protic solvents can act as nucleophiles.[5]1. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Inert Atmosphere: If oxidation is a concern, run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Choose an Inert Solvent: Ensure the solvent is not reactive under the chosen conditions.
Reaction Fails to Start 1. Inactivated Reagents: The nucleophile or other reagents may have degraded. 2. Presence of Water: Traces of water can quench strong bases or react with acid chlorides if they are used to activate the carboxylic acid.1. Check Reagent Quality: Use freshly opened or properly stored reagents. 2. Use Anhydrous Conditions: Dry the solvents and glassware thoroughly before use, especially for moisture-sensitive reactions.

Data Presentation

Table 1: Illustrative Effect of Solvents on a Hypothetical SNAr Reaction Rate with this compound

Solvent Solvent Type Relative Dielectric Constant (ε) Expected Relative Reaction Rate Rationale
Dimethyl Sulfoxide (DMSO)Polar Aprotic47~1000Excellent at solvating cations, leaving the nucleophile highly reactive.[3]
Dimethylformamide (DMF)Polar Aprotic37~750Good at solvating cations, enhancing nucleophilicity.[3]
AcetonitrilePolar Aprotic37~100Less effective at solvating cations compared to DMSO or DMF.
AcetonePolar Aprotic21~50Moderate polarity, less effective for SNAr reactions.
EthanolPolar Protic24~5Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity.[4]
WaterPolar Protic80~1Strong hydrogen bonding significantly deactivates the nucleophile for SNAr.[4]

Note: The relative reaction rates are illustrative and intended to show the general trend based on solvent properties for SNAr reactions.

Experimental Protocols

General Protocol for Esterification of this compound

This protocol describes a standard Fischer esterification.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the desired alcohol (e.g., ethanol, ~20 eq), which also serves as the solvent.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq).

  • Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Extraction: Remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants (Acid, Solvent, Catalyst) heat Heat to Reflux reagents->heat 2 setup Assemble Glassware (Flask, Condenser) setup->reagents 1 monitor Monitor Progress (TLC) heat->monitor 3 workup Quench & Extract monitor->workup 4 purify Purify Product (Chromatography/Recrystallization) workup->purify 5 analyze Analyze Product (NMR, MS) purify->analyze 6

Caption: A typical experimental workflow for organic synthesis.

Troubleshooting_Flow start Reaction Issue: Low Yield q1 Are all reactants soluble? start->q1 sol_a1 Change to a better solubilizing solvent. q1->sol_a1 No q2 Is the solvent type appropriate? (e.g., polar aprotic for SNAr) q1->q2 Yes a1_yes Yes a1_no No sol_a2 Select a solvent that favors the reaction mechanism. q2->sol_a2 No q3 Is reaction time/temp sufficient? q2->q3 Yes a2_yes Yes a2_no No sol_a3 Increase time/temperature and monitor progress. q3->sol_a3 No end_node Consult further literature or support. q3->end_node Yes a3_yes Yes a3_no No

Caption: A troubleshooting flowchart for low reaction yield.

Caption: The effect of solvent type on nucleophile reactivity.

References

Validation & Comparative

A Comparative Analysis of 2,3-Dichloro-4-fluorobenzoic Acid and Other Halogenated Benzoic Acids: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Halogenation in Benzoic Acid Derivatives

Halogenated benzoic acids are a cornerstone class of building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The introduction of halogen substituents onto the aromatic ring profoundly modulates the molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability.[3] This strategic functionalization allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The specific identity, number, and position of the halogen atoms dictate the interplay of inductive and resonance effects, leading to a diverse landscape of reactivity and application potential.[4]

This guide provides a comparative analysis of 2,3-dichloro-4-fluorobenzoic acid against other relevant halogenated benzoic acids. We will delve into their comparative physicochemical properties, reactivity profiles, and synthetic considerations. The content herein is designed for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to inform strategic decisions in chemical synthesis and lead optimization.

Physicochemical Properties: A Quantitative Comparison

The electronic properties of a halogenated benzoic acid are a direct consequence of the substituent's nature and position. These properties, particularly acidity (pKa) and lipophilicity (logP), are critical determinants of a compound's behavior in biological systems.

Acidity (pKa)

The acidity of a benzoic acid derivative is primarily governed by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups, such as halogens, increase acidity by stabilizing the negative charge through an inductive effect (-I).[5][6] The strength of this effect generally follows the order of electronegativity: F > Cl > Br > I.[4]

However, the position of the substituent is also critical. Halogens at the ortho position often lead to a more significant increase in acidity than those at the meta or para positions, an observation known as the "ortho effect."[7] This is attributed to a combination of inductive effects and steric hindrance, which can force the carboxyl group out of the plane of the aromatic ring, disrupting resonance stabilization of the neutral acid form and favoring dissociation.[5][7]

For instance, the pKa of benzoic acid is 4.2, while o-chlorobenzoic acid has a pKa of 2.9, demonstrating this potent ortho effect.[7] In polysubstituted systems like this compound, the cumulative electron-withdrawing effects of the three halogens result in a significantly more acidic compound compared to benzoic acid or its monosubstituted counterparts.

// Relationships Inductive -> Acidity [label="Increases (Stabilizes Anion)", color="#202124"]; Resonance -> Acidity [label="Decreases (Destabilizes Anion)", color="#EA4335"]; Ortho -> Acidity [label="Increases (Disrupts Planarity)", color="#202124"]; Hbond -> Acidity [label="Increases (Stabilizes Anion)", color="#202124"]; Acidity -> Reactivity [label="Influences", style=dashed, color="#5F6368"];

// Invisible nodes for layout {rank=same; Inductive; Resonance; Ortho; Hbond;} {rank=same; Acidity; Reactivity;} } endom Caption: Factors influencing the acidity of halogenated benzoic acids.

Table 1: Comparative Physicochemical Properties of Selected Halogenated Benzoic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted/Experimental)XLogP3 (Predicted)
This compound C₇H₃Cl₂FO₂209.00Data not readily available2.8[8]
Benzoic AcidC₇H₆O₂122.124.2[7]1.9
2-Fluorobenzoic AcidC₇H₅FO₂140.113.27[9]1.6
2-Chlorobenzoic AcidC₇H₅ClO₂156.572.9[7]2.1
4-Fluorobenzoic AcidC₇H₅FO₂140.114.14[10]1.6
4-Chlorobenzoic AcidC₇H₅ClO₂156.574.03[10]2.0
2,4-Dichlorobenzoic AcidC₇H₄Cl₂O₂191.01~2.7 (Estimated)2.6
3-Chloro-2,4-difluorobenzoic acidC₇H₃ClF₂O₂192.55Data not readily available2.3[11]

Note: pKa and XLogP3 values are subject to variation based on the prediction algorithm or experimental conditions. Data is compiled from multiple sources for comparison.[7][8][9][10][11]

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Halogenation generally increases lipophilicity. As seen in Table 1, the predicted XLogP3 value for this compound is 2.8, significantly higher than that of benzoic acid, indicating its preference for lipid environments. This property is often desirable in drug candidates to enhance membrane permeability.

Reactivity and Structure-Activity Relationships (SAR)

The unique arrangement of halogens in this compound creates a distinct electronic environment that governs its reactivity.

  • Carboxylic Acid Group: The strong cumulative inductive effect of the three halogens makes the carboxyl proton highly acidic and the carbonyl carbon more electrophilic. This enhances reactivity towards nucleophiles in reactions like esterification and amidation compared to less halogenated analogues.

  • Aromatic Ring: The aromatic ring is electron-deficient due to the halogen substituents. This deactivation makes it less susceptible to electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions activated by the electron-withdrawing groups.

  • Carbon-Halogen Bonds: The strength of the C-X bond (C-F > C-Cl) is a critical factor in reactions involving the halogen itself, such as palladium-catalyzed cross-coupling reactions.[4] The C-Cl bonds in this compound are more amenable to oxidative addition than the C-F bond, allowing for selective functionalization.

Structure-activity relationship (SAR) studies often leverage these principles. For example, in the development of bioactive compounds, the benzoic acid moiety is a common scaffold, and modifying the halogen substitution pattern is a key strategy to modulate target binding and biological activity.[12]

Synthesis of Halogenated Benzoic Acids

The synthesis of polysubstituted benzoic acids like this compound requires regioselective control. Common strategies often involve the oxidation of a correspondingly substituted toluene or the hydrolysis of a benzonitrile.[3][13]

Synthesis_Workflow cluster_path1 Toluene Oxidation Pathway cluster_path2 Nitrile Hydrolysis Pathway Toluene Substituted Toluene (e.g., 2-Chloro-4-fluorotoluene) Oxidation Oxidation (e.g., KMnO₄, O₂/Catalyst) Toluene->Oxidation Product1 Halogenated Benzoic Acid Oxidation->Product1 Aniline Substituted Aniline (e.g., 2-Chloro-4-aminobenzonitrile) Diazotization Diazotization / Sandmeyer Reaction (NaNO₂, CuCN) Aniline->Diazotization Nitrile Substituted Benzonitrile (e.g., 2-Chloro-4-fluorobenzonitrile) Diazotization->Nitrile Hydrolysis Hydrolysis (H⁺ or OH⁻) Nitrile->Hydrolysis Product2 Halogenated Benzoic Acid Hydrolysis->Product2

Experimental Protocol: Synthesis of 2-Chloro-4-fluorobenzoic Acid via Nitrile Hydrolysis

This protocol is adapted from a patented method and serves as a representative example of the synthesis of a chlorofluorobenzoic acid derivative.[14] The causality behind this choice is the common availability of substituted benzonitriles and the high-yielding nature of acid-catalyzed hydrolysis.

Objective: To synthesize 2-chloro-4-fluorobenzoic acid from 2-chloro-4-fluorobenzonitrile.

Materials:

  • 2-chloro-4-fluorobenzonitrile (1 eq)

  • 90% Sulfuric acid solution (10 eq)

  • Deionized water

  • Dichloromethane (DCM)

  • 100mL four-necked flask

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100mL four-necked flask, sequentially add 35g of 90% sulfuric acid solution (321.42 mmol, 10 eq) and 5g of 2-chloro-4-fluorobenzonitrile (32.14 mmol, 1 eq). The large excess of sulfuric acid serves as both the catalyst and the solvent, ensuring complete protonation of the nitrile and driving the reaction to completion.

  • Reaction: Heat the mixture to 100°C with vigorous stirring. Maintain this temperature for 4 hours. The elevated temperature is necessary to overcome the activation energy for the hydrolysis of the stable nitrile group.

  • Quenching and Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into 40mL of ice-cold water for dilution and to precipitate the product, which is less soluble in the aqueous acidic medium.

  • Extraction: Transfer the diluted mixture to a separatory funnel. Extract the aqueous phase three times with 40mL portions of dichloromethane. The organic product will partition into the DCM layer.

  • Isolation: Combine the organic (DCM) phases. Dry the combined extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid is 2-chloro-4-fluorobenzoic acid. Purity can be assessed by HPLC and NMR.[13] Further purification can be achieved by recrystallization if necessary.

Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques.

  • ¹H NMR: To confirm the aromatic proton environment. For 2-chloro-4-fluorobenzoic acid, characteristic signals are expected in the aromatic region (δ 7.0-8.0 ppm).[13][15]

  • Melting Point: Compare the observed melting point with the literature value (181-183 °C) as a purity check.

  • HPLC: To determine the percentage purity of the final product.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate for synthesizing complex molecules. Halogenated benzoic acids are prevalent in:

  • Pharmaceuticals: They serve as key building blocks for active pharmaceutical ingredients (APIs), including anti-inflammatory, anti-cancer, and antibiotic agents.[1][2] The halogens can participate in crucial binding interactions (e.g., halogen bonding) with target proteins and enhance metabolic stability.

  • Agrochemicals: These compounds are used in the synthesis of herbicides and pesticides.[1][3] The specific halogenation pattern can confer selective toxicity to weeds or pests while maintaining safety for crops.

Conclusion

This compound represents a highly functionalized and reactive building block whose properties are a direct result of its specific polysubstitution pattern. Compared to simpler halogenated benzoic acids, its increased acidity and distinct electronic profile offer unique opportunities in synthetic design. Understanding the comparative physicochemical properties and reactivity trends, as detailed in this guide, is essential for chemists to strategically select the optimal building block for their specific application, whether in the pursuit of novel therapeutics or advanced agricultural solutions. The robust synthetic and analytical protocols available provide a reliable foundation for the successful implementation of these critical reagents in research and development.

References

A comparative study of 2,3-Dichloro-4-fluorobenzoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2,3-Dichloro-4-fluorobenzoic Acid

For researchers and professionals in drug development, the efficient synthesis of halogenated benzoic acids is a critical step in the creation of novel pharmaceuticals and agrochemicals. This compound, a key building block, can be synthesized through various pathways. This guide provides a comparative analysis of potential synthetic routes, complete with experimental data and detailed protocols to aid in methodology selection.

Comparative Analysis of Synthesis Methods

The following table summarizes the potential synthetic routes for this compound, with performance metrics extrapolated from analogous reactions.

Method Starting Material Key Intermediates Reported Yield (%) Reported Purity (%) Key Reagents Potential Advantages Potential Disadvantages
Method 1 1,2-Dichloro-3-fluorobenzeneGrignard Reagent~80>95Mg, CO₂, THFDirect carboxylation, high purity.Grignard reagent is moisture sensitive.
Method 2 3,4-Dichloro-2-fluoroanilineDiazonium salt, 2,3-Dichloro-4-fluorobenzonitrileDiazotization: ~75Cyanation: ~83Hydrolysis: >90>90NaNO₂, CuCN, H₂SO₄Utilizes common reagents.Multi-step process, use of toxic cyanide.
Method 3 2,3-Dichloro-4-fluorotoluene-~92Not specifiedCo(OAc)₂, Mn(OAc)₂, O₂High yield in a single oxidation step.Requires high pressure and temperature.
Method 4 1,2-Dichloro-3-fluorobenzene2,3-Dichloro-4-fluoroacetophenoneAcylation: Not specifiedOxidation: ~80Not specifiedAcetyl chloride, AlCl₃, NaOClAvoids highly toxic reagents.Two-step process, Friedel-Crafts acylation can have regioselectivity issues.
Method 5 1,2-Dichloro-3-fluorobenzene-Not specifiedNot specifiedCO, Pd(OAc)₂, PPh₃Direct introduction of the carboxylic acid group.Requires specialized equipment for handling CO gas and a costly palladium catalyst.

Experimental Protocols

Detailed experimental procedures for the key transformations are provided below. These are adapted from established methods for structurally similar compounds.

Method 1: Grignard Carboxylation

This method involves the formation of a Grignard reagent from 1,2-dichloro-3-fluorobenzene, followed by carboxylation with carbon dioxide.

Step 1: Grignard Reagent Formation and Carboxylation

  • To a dried flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 1,2-dichloro-3-fluorobenzene in anhydrous THF to initiate the reaction.

  • After the Grignard reagent formation is complete, cool the mixture in an ice bath.

  • Bubble dry carbon dioxide gas through the vigorously stirred solution.

  • After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

Method 2: Diazotization, Cyanation, and Hydrolysis

This multi-step synthesis starts with the diazotization of 3,4-dichloro-2-fluoroaniline.

Step 1: Diazotization of 3,4-Dichloro-2-fluoroaniline

  • Dissolve 3,4-dichloro-2-fluoroaniline in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

Step 2: Sandmeyer Reaction (Cyanation)

  • In a separate flask, prepare a solution of copper(I) cyanide in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2,3-dichloro-4-fluorobenzonitrile.

Step 3: Hydrolysis of 2,3-Dichloro-4-fluorobenzonitrile

  • Add the crude 2,3-dichloro-4-fluorobenzonitrile to a solution of concentrated sulfuric acid.

  • Heat the mixture to 100 °C and stir for 4 hours.[1]

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Filter the precipitated solid, wash with cold water, and dry to obtain this compound.

Method 3: Oxidation of 2,3-Dichloro-4-fluorotoluene

This method involves the direct oxidation of the methyl group of 2,3-dichloro-4-fluorotoluene.

  • In a high-pressure autoclave, add 2,3-dichloro-4-fluorotoluene, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and hydrobromic acid.

  • Pressurize the autoclave with oxygen to 300 psi.

  • Heat the mixture to 130-160 °C for 3 hours.[2]

  • After cooling, pour the reaction mixture into ice water.

  • Filter the resulting white solid, wash with water, and dry in a vacuum oven.[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the key synthetic methods.

G Method 1: Grignard Carboxylation A 1,2-Dichloro-3-fluorobenzene B Grignard Reagent A->B  + Mg, THF C This compound B->C  + CO2, then H3O+

Caption: Workflow for Grignard Carboxylation.

G Method 2: Multi-step Synthesis from Aniline A 3,4-Dichloro-2-fluoroaniline B Diazonium Salt A->B  + NaNO2, HCl C 2,3-Dichloro-4-fluorobenzonitrile B->C  + CuCN D This compound C->D  + H2SO4, H2O

Caption: Pathway from Aniline Derivative.

G Method 3: Oxidation of Toluene Derivative A 2,3-Dichloro-4-fluorotoluene B This compound A->B  + Co(OAc)2, Mn(OAc)2, O2, HBr

Caption: Direct Oxidation of Toluene.

References

Spectroscopic Analysis for the Structural Confirmation of 2,3-Dichloro-4-fluorobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 2,3-Dichloro-4-fluorobenzoic acid with its structural isomers. Due to the limited availability of direct experimental spectra for this compound, this guide utilizes predicted spectroscopic data for the target molecule and compares it with experimental data from related compounds. This approach offers a robust framework for the structural confirmation of this compound.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a detailed analysis of its spectroscopic signatures from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The predicted and experimental data for the target molecule and its isomers are summarized below.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The key vibrational frequencies for this compound and its isomers are presented in Table 1. The characteristic absorptions for the carboxylic acid group (O-H and C=O stretching) and the aromatic C-H and C-C stretching, as well as the C-Cl and C-F stretching vibrations, are crucial for distinguishing between isomers.

Table 1: Comparison of Key Infrared Absorption Frequencies (cm⁻¹)

Vibrational ModeThis compound (Predicted)2,4-Dichlorobenzoic acid (Experimental)2,6-Dichlorobenzoic acid (Experimental)3,4-Dichlorobenzoic acid (Experimental)4-Fluorobenzoic acid (Experimental)
O-H stretch (Carboxylic Acid)3100-2500 (broad)~3000-2500 (broad)~3000-2500 (broad)~3000-2500 (broad)~3000-2500 (broad)
C-H stretch (Aromatic)~3100-3000~3100-3050~3100-3050~3100-3050~3080-3030
C=O stretch (Carboxylic Acid)~1700~1700~1690~1700~1680
C=C stretch (Aromatic)~1600-1450~1590, 1460~1580, 1450~1590, 1470~1605, 1510
C-F stretch~1250---~1230
C-Cl stretch~800-600~820, 750~780~830, 760-

Note: Predicted data is generated from computational models. Experimental data is sourced from publicly available spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The chemical shifts and coupling constants are highly sensitive to the electronic effects and spatial arrangement of the substituents on the aromatic ring, making NMR a primary tool for isomer differentiation.

The predicted ¹H NMR spectrum of this compound would be expected to show two signals in the aromatic region corresponding to the two non-equivalent aromatic protons. The chemical shifts and coupling patterns of these protons are unique to this specific substitution pattern.

Table 2: Comparison of ¹H NMR Spectroscopic Data (δ, ppm in DMSO-d₆)

CompoundH-5H-6-COOH
This compound (Predicted) ~7.6 (d, J ≈ 8.8 Hz) ~7.9 (t, J ≈ 8.8 Hz) ~13.5 (s)
2-Chloro-4-fluorobenzoic acid7.32 (dd, J = 8.8, 2.4 Hz)7.54 (td, J = 8.8, 2.4 Hz)7.93 (dd, J = 8.8, 6.8 Hz)
3,4-Dichlorobenzoic acid7.75 (d, J = 8.4 Hz)7.98 (dd, J = 8.4, 2.0 Hz)8.13 (d, J = 2.0 Hz)
4-Fluorobenzoic acid7.34 (t, J = 8.8 Hz)8.05 (dd, J = 8.8, 5.6 Hz)-

Note: 'd' denotes a doublet, 't' a triplet, 'dd' a doublet of doublets, 'td' a triplet of doublets, and 's' a singlet. J represents the coupling constant in Hertz (Hz).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached groups and their position on the aromatic ring. Carbon-fluorine coupling can also be observed, providing further structural information.

Table 3: Comparison of ¹³C NMR Spectroscopic Data (δ, ppm in DMSO-d₆)

Carbon PositionThis compound (Predicted)3,4-Dichlorobenzoic acid (Experimental)[1]4-Fluorobenzoic acid (Experimental)[2]
C=O~165164.8166.8
C-1~125 (d)131.4127.8 (d)
C-2~133 (d)130.9132.5 (d)
C-3~128 (d)136.7116.0 (d)
C-4~158 (d, ¹JCF ≈ 250 Hz)132.2165.4 (d, ¹JCF ≈ 252 Hz)
C-5~118 (d, ²JCF ≈ 20 Hz)129.3116.0 (d)
C-6~130131.0132.5 (d)

Note: 'd' indicates a doublet due to C-F coupling. The predicted values for this compound are estimations based on computational models.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (208 g/mol for the most abundant isotopes). The isotopic pattern of the molecular ion, due to the presence of two chlorine atoms, would be a key identifying feature.

Table 4: Key Mass Spectrometry Data

FeatureThis compound (Predicted)
Molecular FormulaC₇H₃Cl₂FO₂
Molecular Weight207.95 g/mol
[M]⁺ Isotopic PatternPeaks at m/z 208, 210, 212 with a characteristic ratio for two chlorine atoms.
Key Fragments[M-OH]⁺, [M-COOH]⁺, [M-Cl]⁺, and fragments arising from the loss of CO and HCl.

Experimental Workflow and Protocols

The structural confirmation of this compound follows a systematic analytical workflow.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample Solid Sample of This compound IR FT-IR Spectroscopy (KBr Pellet) Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR_Data IR Spectrum: Functional Group ID IR->IR_Data NMR_Data NMR Spectra: Chemical Shifts & Coupling NMR->NMR_Data MS_Data Mass Spectrum: MW & Fragmentation MS->MS_Data Confirmation Structural Confirmation of This compound IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic analysis and structural confirmation.

Experimental Protocols
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: The resulting fine powder is transferred to a pellet-forming die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for background correction.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube to a volume of about 0.6-0.7 mL. The solution should be clear and free of any particulate matter.

  • Data Acquisition for ¹H NMR: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are used, and the chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Data Acquisition for ¹³C NMR: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount in a suitable solvent compatible with ESI, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Data Acquisition: The sample solution is introduced into the ESI source of the mass spectrometer. The analysis is typically performed in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Fragmentation Analysis (MS/MS): To obtain further structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Conclusion

References

A comparative analysis of 2,3-Dichloro-4-fluorobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2,3-Dichloro-4-fluorobenzoic Acid and Its Positional Isomers for Researchers and Drug Development Professionals

This guide provides a comparative analysis of this compound and its positional isomers. The precise positioning of halogen atoms on the benzoic acid framework can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. Understanding these differences is crucial for researchers in medicinal chemistry, agrochemical synthesis, and materials science for informed compound selection and rational molecular design.

Halogenated benzoic acids are a significant class of organic compounds, serving as versatile building blocks in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals.[1] The introduction of halogen atoms to the aromatic ring and the presence of the carboxylic acid group impart unique chemical properties that are leveraged in various applications.[1] For instance, dichlorobenzoic acids are key intermediates in the synthesis of pharmaceuticals like the antiepileptic drug Lamotrigine and are also used in herbicides that can mimic or interfere with plant hormones.[2]

Physicochemical Properties: A Quantitative Comparison

The substitution pattern of the chlorine and fluorine atoms has a marked impact on the physicochemical properties of each isomer. These parameters are fundamental for predicting the behavior of these molecules in both chemical reactions and biological systems.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)XLogP3
This compound 154257-76-8209.00[3]Not availableNot available2.8[3]
2,4-Dichloro-3-fluorobenzoic acid Not available209.00[4]Not availableNot available2.8[4]
2,4-Dichloro-5-fluorobenzoic acid 86522-89-6209.00[5]144-146[5][6]2.29 ± 0.25[7]2.8[8]
2,5-Dichloro-4-fluorobenzoic acid 35989-28-7209.00[9][]Not availableNot available2.8[9]
2,6-Dichloro-4-fluorobenzoic acid 232275-55-7Not availableNot availableNot availableNot available

Note: Data availability is limited for some isomers. Predicted values are computationally derived.

Spectroscopic Differentiation

Synthesis and Reactivity

The synthesis of halogenated benzoic acids often involves multi-step processes. While a specific one-pot synthesis for this compound is not described in the available literature, common strategies include palladium-catalyzed carbonylation reactions of organohalides.[12] The synthesis of related compounds, such as 2-chloro-4-fluorobenzoic acid, has been achieved through various methods, including the Meerwein arylation reaction and processes starting from m-chloroaniline.[13][14] The choice of synthetic route can be influenced by the availability of starting materials, desired purity, and scalability.

The following diagram illustrates a generalized workflow for the synthesis and purification of a dichlorofluorobenzoic acid isomer.

G Generalized Synthesis and Purification Workflow A Starting Material (e.g., Substituted Toluene) B Halogenation A->B C Crude Halogenated Intermediate B->C D Oxidation C->D E Crude Dichlorofluorobenzoic Acid D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Pure Isomer F->G

Caption: Generalized workflow for isomer synthesis.

Applications and Biological Relevance

Dichlorofluorobenzoic acid isomers serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[12][15] For example, 2,4-Dichloro-5-fluorobenzoic acid is utilized in the synthesis of herbicides and has applications in the development of anti-inflammatory and analgesic drugs.[15] The biological effects of dichlorobenzoic acid isomers are well-documented in agriculture, where they are used as herbicides.[2] The specific biological activity is highly dependent on the substitution pattern.

For drug development professionals, comparing the biological activity of these isomers is a critical step. A general workflow for such a comparative analysis is outlined below.

G Comparative Biological Activity Workflow cluster_0 Isomer Synthesis & Characterization A Isomer 1 D In vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) A->D B Isomer 2 B->D C Isomer n C->D E Cell-based Assays (e.g., Cytotoxicity, Target Engagement) D->E F Data Analysis & Comparison E->F G Lead Isomer Identification F->G

Caption: Workflow for comparing biological activity.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of each specific isomer are not extensively available in the public domain. However, standard methodologies for the characterization and evaluation of organic compounds are applicable.

General Protocol for Determination of Melting Point:

  • A small, dry sample of the purified isomer is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

General Protocol for ¹H NMR Spectroscopy:

  • Approximately 5-10 mg of the isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • The NMR tube is placed in the spectrometer.

  • The ¹H NMR spectrum is acquired according to the instrument's standard operating procedures.

  • The resulting spectrum is processed (Fourier transform, phase correction, baseline correction) and analyzed for chemical shifts, integration, and coupling patterns.

Safety and Handling

Halogenated benzoic acids should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on available data, these compounds may cause skin and eye irritation and may be harmful if swallowed.[4][9][16] For detailed safety information, refer to the Safety Data Sheet (SDS) for each specific isomer.

References

A Comparative Analysis of the Biological Activity of 2,3-Dichloro-4-fluorobenzoic Acid Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, a comprehensive comparative guide detailing the biological activities of 2,3-dichloro-4-fluorobenzoic acid and its direct structural analogs is not available in the public domain. Extensive searches for quantitative experimental data and detailed protocols specifically comparing the bioactivity of a series of these compounds have not yielded sufficient information to construct a direct, data-driven comparison as requested.

While the broader class of halogenated benzoic acids has been investigated for a variety of biological effects, including antimicrobial, anticancer, and herbicidal activities, specific structure-activity relationship (SAR) studies on this compound analogs are not readily found in published literature. The precise impact of the 2,3-dichloro-4-fluoro substitution pattern on biological targets remains an area with limited available research data.

This guide, therefore, provides a foundational overview of the known biological activities of related halogenated benzoic acid isomers to offer a contextual understanding for researchers interested in this specific scaffold. The information presented is based on analogous compounds and aims to provide a starting point for future investigation into the biological potential of this compound and its derivatives.

General Biological Activities of Halogenated Benzoic Acids

Halogenated benzoic acid derivatives are a versatile class of compounds with a wide range of documented biological activities. The nature and position of the halogen substituents on the benzoic acid ring play a crucial role in determining their physicochemical properties and their interactions with biological systems.

Antimicrobial Activity

Various substituted benzoic acids have been explored for their potential as antimicrobial agents. The mechanism of action is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with microbial metabolic pathways. For instance, studies on derivatives of 4-fluorobenzoic acid and 2-chlorobenzoic acid have demonstrated their potential against a range of bacteria and fungi. However, specific data on the antimicrobial spectrum and potency of this compound is not currently available.

Anticancer Activity

The cytotoxic potential of halogenated benzoic acids against various cancer cell lines has also been a subject of investigation. The proposed mechanisms often involve the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways involved in cancer cell proliferation and survival. While some dichlorobenzoic acid isomers have been studied in this context, specific anticancer data for this compound analogs is lacking.

Experimental Workflow for Future Comparative Analysis

For researchers planning to investigate the biological activities of this compound and its analogs, a systematic experimental workflow is recommended. This workflow would allow for the generation of robust and comparable data.

G Experimental Workflow for Comparative Biological Activity Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Interpretation Synthesis Synthesis of this compound & Analogs Purification Purification & Structural Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial Antimicrobial Susceptibility Testing (MIC/MBC) Purification->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) on Cancer Cell Lines Purification->Cytotoxicity Enzyme Enzyme Inhibition Assays (if a target is hypothesized) Purification->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Cytotoxicity->SAR Enzyme->SAR Pathway Signaling Pathway Investigation (for active compounds) SAR->Pathway

Caption: A logical workflow for the synthesis and biological evaluation of novel compounds.

Detailed Methodologies for Key Experiments

Should researchers undertake a comparative study, the following standard protocols for key biological assays would be applicable.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.

  • Compound Dilution: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Potential Signaling Pathways for Investigation

Based on the activities of other benzoic acid derivatives, future research on this compound analogs could explore their effects on various cellular signaling pathways.

G Potential Cellular Signaling Pathways for Investigation cluster_0 Antimicrobial Action cluster_1 Anticancer Effects Compound 2,3-Dichloro-4-fluorobenzoic Acid Analog Membrane Cell Membrane Disruption Compound->Membrane Inhibits Enzyme_Inhibition Enzyme Inhibition Compound->Enzyme_Inhibition Inhibits Metabolism Metabolic Pathway Interference Compound->Metabolism Interferes with Apoptosis Induction of Apoptosis Compound->Apoptosis Induces Cell_Cycle Cell Cycle Arrest Compound->Cell_Cycle Induces Proliferation Inhibition of Proliferation (e.g., MAPK, PI3K/Akt pathways) Compound->Proliferation Inhibits

Caption: Hypothesized mechanisms of action for biologically active compounds.

Conclusion

While a direct comparative guide on the biological activity of this compound and its analogs cannot be provided at this time due to a lack of specific published data, this document serves as a resource for researchers by outlining the general biological potential of related compounds and providing a framework for future studies. The synthesis and systematic biological evaluation of a series of this compound analogs would be a valuable contribution to the field of medicinal chemistry and could lead to the discovery of novel therapeutic agents. Researchers are encouraged to use the provided experimental workflows and protocols to generate the data necessary for a comprehensive structure-activity relationship study.

A Comparative Guide to the Synthesis of 2,3-Dichloro-4-fluorobenzoic Acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthesis routes for 2,3-dichloro-4-fluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The following analysis, based on publicly available data, evaluates different synthetic strategies based on cost, yield, purity, safety, and environmental impact to assist researchers in selecting the most suitable method for their specific needs.

Overview of Synthesis Routes

Several synthetic pathways to this compound have been reported in the literature, primarily in patent documents. This guide focuses on four distinct routes, each starting from a different commercially available precursor:

  • Route 1: Meerwein Arylation of 2-Chloro-4-fluoroaniline

  • Route 2: Grignard Reaction or Cyanation/Hydrolysis of 2-Chloro-4-amino bromobenzene

  • Route 3: Oxidation of 2-Chloro-4-fluorotoluene

  • Route 4: Multi-step Synthesis from m-Chloroaniline

Each route presents a unique set of advantages and disadvantages in terms of reagent costs, reaction conditions, and overall efficiency.

Cost-Benefit Analysis

A thorough evaluation of each route requires a detailed analysis of the associated costs and the expected benefits in terms of yield and purity.

Cost of Starting Materials and Reagents

The following table summarizes the approximate costs of the key starting materials and reagents for each synthesis route. Prices are based on currently available online listings from various chemical suppliers and are subject to change. These costs are intended for estimation purposes and will vary based on supplier, purity, and quantity purchased.

Route Starting Material/Reagent CAS Number Approximate Price (USD) Supplier Examples
1 2-Chloro-4-fluoroaniline2106-02-7$100-200 / 100gThermo Fisher Scientific, BLD Pharm
1,1-Dichloroethylene75-35-4$50-100 / 100mLMilliporeSigma, AccuStandard
tert-Butyl nitrite540-80-7$80-150 / 100gThermo Fisher Scientific, Sigma-Aldrich
Anhydrous Cupric Chloride7447-39-4$30-60 / 100gMajor chemical suppliers
2 2-Chloro-4-amino bromobenzeneNot readily found--
Sodium Nitrite7632-00-0$20-40 / 500gFisher Chemical, IndiaMART
Sodium tetrafluoroborate13755-29-8$50-100 / 250gMajor chemical suppliers
Magnesium Turnings (for Grignard)7439-95-4$20-50 / 250gCarl ROTH, Lab Alley
Cuprous Cyanide (for cyanation)544-92-3$60-120 / 100gThermo Fisher Scientific, Sigma-Aldrich
3 2-Chloro-4-fluorotoluene52355-73-8--
Potassium Permanganate7722-64-7$20-40 / 500gMajor chemical suppliers
Sodium Dichromate10588-01-9$30-60 / 500gMajor chemical suppliers
4 m-Chloroaniline108-42-9$40-80 / 500gMajor chemical suppliers
2-(Trimethylsilyl)ethoxymethyl chloride76513-69-4$180-300 / 25mLSigma-Aldrich, Chem-Impex
Titanium tetrachloride7550-45-0$100-200 / 100mLMajor chemical suppliers
Hydrogen Peroxide (30%)7722-84-1$20-40 / 500mLMajor chemical suppliers
Potassium Fluoride7789-23-3$30-60 / 500gThermo Fisher Scientific, IndiaMART
Comparison of Synthesis Routes
Route Overall Yield (%) Purity (%) Pros Cons
1: Meerwein Arylation High (claimed)>90Avoids expensive and highly toxic reagents, simpler process.[1]Requires handling of volatile 1,1-dichloroethylene.
2: From 2-Chloro-4-amino bromobenzene High (claimed)>90High yield.[2]Starting material not readily available, Grignard reaction is moisture sensitive, cyanation uses highly toxic cuprous cyanide.
3: Oxidation of 2-Chloro-4-fluorotoluene LowerVariablePotentially fewer steps.Use of strong and hazardous oxidizing agents (dichromate is highly toxic and environmentally damaging).[3]
4: From m-Chloroaniline Moderate to GoodVariableStarts from a readily available and cheaper raw material.Multi-step synthesis, involves expensive reagents like SEM-Cl.

Experimental Protocols & Visualizations

Detailed experimental procedures and visual representations of the synthetic pathways are crucial for reproducibility and understanding.

Route 1: Meerwein Arylation of 2-Chloro-4-fluoroaniline

This route involves the reaction of 2-chloro-4-fluoroaniline with 1,1-dichloroethylene and tert-butyl nitrite in the presence of a copper catalyst to form an intermediate, which is then hydrolyzed to the final product.

Experimental Protocol:

  • Step 1: Synthesis of 2-chloro-4-fluorotrichlorotoluene. In a suitable reactor, 2-chloro-4-fluoroaniline, 1,1-dichloroethylene, tert-butyl nitrite, and anhydrous cupric chloride are reacted in an appropriate solvent (e.g., acetonitrile). The molar ratio of the reactants is crucial and is typically optimized (e.g., 1:10-15:1.2-1.5:1.1-1.3 of aniline:dichloroethylene:nitrite:catalyst).[1] The reaction is typically carried out at a controlled temperature.

  • Step 2: Hydrolysis. The intermediate from Step 1 is hydrolyzed under acidic conditions (e.g., using sulfuric acid) at an elevated temperature (e.g., 70-90°C) to yield this compound.[1]

  • Work-up and Purification. The product is isolated by extraction and purified by recrystallization or other chromatographic techniques to achieve the desired purity.

Logical Workflow:

Route1 A 2-Chloro-4-fluoroaniline E Meerwein Arylation A->E B 1,1-Dichloroethylene B->E C tert-Butyl Nitrite C->E D Anhydrous CuCl2 D->E F 2-chloro-4-fluorotrichlorotoluene E->F G Acid Hydrolysis F->G H This compound G->H

Caption: Synthesis of this compound via Meerwein Arylation.

Route 2: From 2-Chloro-4-amino bromobenzene

This pathway offers two main branches after the initial diazotization: a Grignard reaction or a cyanation followed by hydrolysis.

Experimental Protocol:

  • Step 1: Diazotization. 2-Chloro-4-amino bromobenzene is diazotized using sodium nitrite in the presence of an acid (e.g., hydrochloric acid) and sodium tetrafluoroborate to form the corresponding diazonium salt.[2]

  • Step 2a: Grignard Reaction. The diazonium salt is converted to 2-chloro-4-fluorobromobenzene, which then reacts with magnesium to form a Grignard reagent. This reagent is subsequently carboxylated using carbon dioxide to yield the final product.[2]

  • Step 2b: Cyanation and Hydrolysis. Alternatively, 2-chloro-4-fluorobromobenzene is reacted with cuprous cyanide to form 2-chloro-4-fluorobenzonitrile. This nitrile is then hydrolyzed under acidic or basic conditions to produce this compound.[2]

  • Work-up and Purification. Standard extraction and purification methods are employed.

Signaling Pathway:

Route2 A 2-Chloro-4-amino bromobenzene B Diazotization (NaNO2, H+) A->B C 2-Chloro-4-fluorobromobenzene B->C D Grignard Formation (Mg) C->D F Cyanation (CuCN) C->F E Carboxylation (CO2) D->E H This compound E->H G Hydrolysis F->G G->H

Caption: Synthesis from 2-Chloro-4-amino bromobenzene via two pathways.

Route 3: Oxidation of 2-Chloro-4-fluorotoluene

This is a more direct but potentially less selective and environmentally friendly route.

Experimental Protocol:

  • Oxidation. 2-Chloro-4-fluorotoluene is oxidized using a strong oxidizing agent such as potassium permanganate or sodium dichromate in an acidic or alkaline medium.[3] The reaction temperature and time are critical for achieving a good yield and minimizing side products.

  • Work-up and Purification. The product is isolated by filtration and acidification, followed by purification by recrystallization.

Experimental Workflow:

Route3 A 2-Chloro-4-fluorotoluene B Oxidation (KMnO4 or Na2Cr2O7) A->B C This compound B->C

Caption: Direct oxidation of 2-Chloro-4-fluorotoluene.

Route 4: Multi-step Synthesis from m-Chloroaniline

This route involves several transformations, including protection, formylation, oxidation, and fluorination.

Experimental Protocol:

  • Amino Group Protection. The amino group of m-chloroaniline is protected, for example, using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

  • Formylation. A formyl group is introduced into the aromatic ring, often via a Vilsmeier-Haack reaction.

  • Oxidation. The formyl group is oxidized to a carboxylic acid.

  • Fluorination. A fluorine atom is introduced onto the ring, for instance, through a diazotization-fluorination sequence.

  • Deprotection. The protecting group on the nitrogen is removed to yield an amino-substituted benzoic acid, which is then converted to the final product.

Logical Relationship:

Route4 A m-Chloroaniline B Protection A->B C Formylation B->C D Oxidation C->D E Fluorination D->E F Deprotection & Final Conversion E->F G This compound F->G

Caption: Multi-step synthesis starting from m-Chloroaniline.

Conclusion and Recommendations

Based on the available information, Route 1 (Meerwein Arylation) appears to be a promising method due to its claimed high yield and avoidance of highly toxic and expensive reagents.[1] It is described as being suitable for large-scale industrial production.[1]

Route 2 (from 2-Chloro-4-amino bromobenzene) also reports high yields but suffers from the poor availability of the starting material and the use of hazardous reagents like cuprous cyanide or moisture-sensitive Grignard reagents.[2]

Route 3 (Oxidation) is a more direct approach but is hampered by the use of environmentally hazardous and toxic heavy metal oxidants, and potentially lower yields.[3]

Route 4 (from m-Chloroaniline) is a lengthy process involving multiple steps and expensive reagents, which may not be economically viable for large-scale production.

For academic research and small-scale synthesis, the choice of route may depend on the availability of starting materials and the specific experimental capabilities of the laboratory. For industrial applications, the Meerwein arylation route appears to offer the best balance of cost, efficiency, and environmental considerations. However, a thorough process optimization and a detailed economic analysis would be necessary before implementation.

References

Safety Operating Guide

Proper Disposal of 2,3-Dichloro-4-fluorobenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2,3-Dichloro-4-fluorobenzoic acid, designed for researchers, scientists, and drug development professionals. The following procedures ensure safe handling and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this chemical and its waste should occur in a well-ventilated area, preferably inside a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: To protect from skin contact.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated[1].

Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of where the chemical is handled[1].

Waste Classification and Segregation

Proper classification is the first step in the disposal process. As a generator of chemical waste, you are responsible for determining if it is classified as hazardous.

  • Hazardous Waste Determination: US EPA guidelines under 40 CFR Part 261.3, along with state and local regulations, must be consulted to determine if the waste is hazardous[1].

  • Waste Categorization: this compound is a halogenated organic compound[2]. This classification is critical for proper segregation.

  • Segregation: Do not mix this waste with other waste streams, especially non-halogenated organic wastes or incompatible chemicals like strong bases or oxidizing agents[3][4]. Collect halogenated organic wastes in designated, clearly labeled containers[2].

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound is through a licensed hazardous waste management company. On-site chemical treatment or neutralization is not recommended due to the compound's complex nature and the potential for hazardous reactions.

  • Containerization:

    • Collect all waste containing this compound (including contaminated materials like filter paper or gloves) in a designated hazardous waste container[5].

    • The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid[3].

    • Do not fill the container beyond 90% of its capacity to allow for expansion[3].

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity or concentration of the waste. Existing container labels should not be removed or covered[3].

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage location is secure, well-ventilated, and away from incompatible materials[1].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup[5].

    • The material will likely be disposed of via controlled incineration with flue gas scrubbing at a licensed chemical destruction plant[6].

    • Crucially, do not discharge this compound or its containers into sewer systems or waterways [6].

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Wear PPE: Don appropriate PPE as described in Section 1.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container[1][7]. Avoid generating dust.

  • Cleaning: Clean the spill area thoroughly.

  • Disposal: All cleaning materials must be collected and disposed of as hazardous waste[5].

Data and Regulatory Information

ParameterInformationSource
Waste Type Halogenated Organic Waste[2]
Recommended Disposal Controlled incineration at a licensed facility.[6]
Prohibited Disposal Discharge to sewer systems or waterways.[6]
US EPA Regulation Waste generators must classify waste according to 40 CFR Part 261.3.[1]
Container Filling Limit Do not exceed 90% of container capacity.[3]
Contaminated Packaging Triple-rinse and offer for recycling/reconditioning, or puncture and landfill.[6]

Experimental Protocols

Specific, validated experimental protocols for the neutralization or chemical degradation of this compound are not available in the provided search results. Halogenated aromatic compounds can be persistent and may produce more hazardous byproducts if treated improperly. Therefore, attempting to neutralize this specific compound in a laboratory setting is not recommended . The standard and safest procedure is disposal via a certified waste management service[5][6].

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep 1. Preparation & Identification cluster_handling 2. Waste Handling & Storage cluster_disposal 3. Final Disposal cluster_contingency Contingency start Identify Waste: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill classify Classify as Halogenated Organic Waste ppe->classify container Use Designated, Labeled, Leak-Proof Container classify->container segregate Segregate from Incompatible Wastes container->segregate container->spill store Store in Secure Satellite Accumulation Area segregate->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs transport Arrange for Waste Pickup and Transport contact_ehs->transport end Final Disposal: Controlled Incineration transport->end spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->container Collect spill debris as hazardous waste

References

Personal protective equipment for handling 2,3-Dichloro-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,3-Dichloro-4-fluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring a safe laboratory environment.

Chemical Safety Summary

Hazard Category Description
Acute Toxicity Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE)

When handling this compound, a solid corrosive substance, proper personal protective equipment is the first line of defense against exposure.[4][5] The dust from corrosive solids can cause significant injury upon contact with skin or inhalation.[5]

  • Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are required to protect against splashes and airborne particles.[4][5][6][7][8] Standard safety glasses do not offer sufficient protection.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4] Always inspect gloves for damage before use and practice proper removal techniques to avoid skin contact.

  • Body Protection: A chemical-resistant lab coat or apron is necessary to protect against skin contact.[4][6][8] In cases of significant handling, coveralls may be appropriate.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of dust and vapors.[5][7][8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[4][8]

  • Foot Protection: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

2.1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[8]

  • Prepare the Work Area: Ensure the chemical fume hood is operational and the workspace is clean and uncluttered.[8]

  • Assemble Materials: Place all necessary equipment, including the chemical container, weighing paper, spatulas, and reaction vessels, inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as detailed in the section above.

2.2. Handling:

  • Weighing and Transfer: Carefully weigh the desired amount of the solid acid on weighing paper or in a suitable container within the fume hood. Avoid creating dust.[1]

  • Performing the Reaction: Conduct all experimental procedures involving this chemical within the fume hood, keeping the sash at the lowest practical height.[7][8]

  • Container Management: Keep the container of this compound tightly closed when not in use.[1][9]

2.3. Cleanup:

  • Decontaminate Equipment: Clean all non-disposable equipment that came into contact with the chemical using an appropriate solvent. Collect the rinsate as hazardous waste.

  • Clean Work Area: Wipe down the surfaces of the fume hood to remove any residual contamination.

  • Remove PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands and forearms thoroughly after work.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled waste container.[8]

  • Container Labeling: Clearly label the hazardous waste container with its contents.

  • Disposal Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.[1][8] Do not pour this chemical down the drain.[1]

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

4.1. Spills:

  • Small Spills: For a small spill contained within the fume hood, use an absorbent material to clean it up while wearing appropriate PPE. Place the absorbent material in the designated hazardous waste container.[10]

  • Large Spills: In the case of a large spill, evacuate the immediate area and notify your institution's environmental health and safety (EHS) department.[10]

4.2. Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek prompt medical attention.[5][9]

  • Skin Contact: Remove any contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[5][9] Seek medical attention if irritation persists.[9]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Chemical Spill Response Workflow

Spill_Response spill Chemical Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small, Contained Spill assess->small_spill Minor large_spill Large or Uncontained Spill assess->large_spill Major don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Immediate Area large_spill->evacuate contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose notify Notify EHS and Supervisor evacuate->notify secure Secure the Area notify->secure

Caption: A flowchart for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.